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  • Product: O-[(Guanin-9-yl)methyl] Acyclovir
  • CAS: 166762-90-9

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of O-[(Guanin-9-yl)methyl] Acyclovir

An In-Depth Technical Guide to O-[(Guanin-9-yl)methyl] Acyclovir: Structure and Molecular Weight Introduction O-[(Guanin-9-yl)methyl] Acyclovir, also known as Acyclovir Impurity J, is a molecule of significant interest t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to O-[(Guanin-9-yl)methyl] Acyclovir: Structure and Molecular Weight

Introduction

O-[(Guanin-9-yl)methyl] Acyclovir, also known as Acyclovir Impurity J, is a molecule of significant interest to researchers and professionals in drug development and pharmaceutical sciences.[1][2] As a known impurity of the widely used antiviral drug Acyclovir, its characterization is crucial for ensuring the quality, safety, and efficacy of the parent drug.[1][2] This technical guide provides a comprehensive overview of the chemical structure and molecular weight of O-[(Guanin-9-yl)methyl] Acyclovir, offering insights for its identification and analysis.

Acyclovir, a guanine nucleoside analog, is a cornerstone in the treatment of herpes virus infections.[3][4][5] Its mechanism of action relies on its selective conversion into a triphosphate form in virus-infected cells, which then inhibits viral DNA synthesis.[3][4] The presence of impurities such as O-[(Guanin-9-yl)methyl] Acyclovir can potentially impact the drug's stability, bioavailability, and toxicological profile. Therefore, a thorough understanding of this impurity's chemical properties is paramount.

Chemical Structure and Nomenclature

The chemical structure of O-[(Guanin-9-yl)methyl] Acyclovir is characterized by two guanine moieties linked by an ether and an ethylene glycol-like bridge. This structure is systematically named 2-amino-9-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl]-1H-purin-6-one.[2][6]

The structural arrangement can be visualized as a central diether chain connecting the N-9 position of two separate guanine rings. This linkage is distinct from the acyclic side chain of Acyclovir, which features a (2-hydroxyethoxy)methyl group attached to the N-9 position of a single guanine base.[5]

Structural Diagram

Caption: Chemical structure of O-[(Guanin-9-yl)methyl] Acyclovir.

Molecular Weight and Formula

The molecular formula of O-[(Guanin-9-yl)methyl] Acyclovir is C14H16N10O4.[1][2][6][7] Based on this formula, the calculated molecular weight is approximately 388.34 g/mol .[1][2][6][7] The exact mass, a more precise measure often determined by high-resolution mass spectrometry, is 388.1356 g/mol .[6]

Summary of Chemical Properties
PropertyValueSource(s)
Molecular Formula C14H16N10O4[1][2][6][7]
Molecular Weight 388.34 g/mol [1][2][6][7]
Exact Mass 388.13559903 Da[2]
IUPAC Name 2-amino-9-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl]-1H-purin-6-one[2][6]
CAS Number 166762-90-9[1][6]
Synonyms Acyclovir Impurity J, 9,9'-[1,2-Ethanediylbis(oxymethylene)]bisguanine[1][2]
InChI 1S/C14H16N10O4/c15-13-19-9-7(11(25)21-13)17-3-23(9)5-27-1-2-28-6-24-4-18-8-10(24)20-14(16)22-12(8)26/h3-4H,1-2,5-6H2,(H3,15,19,21,25)(H3,16,20,22,26)[2][6][8]
InChIKey QPOMYCBJDYQVEA-UHFFFAOYSA-N[2][8][9]
SMILES C1=NC2=C(N1COCCOCN3C=NC4=C3N=C(NC4=O)N)N=C(NC2=O)N[2][9]

Experimental Determination of Molecular Weight

The molecular weight of O-[(Guanin-9-yl)methyl] Acyclovir is experimentally confirmed using mass spectrometry. This technique provides a highly accurate mass-to-charge ratio (m/z) of the ionized molecule, which corresponds to its molecular weight.

Representative Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the determination of the exact mass of a small molecule like O-[(Guanin-9-yl)methyl] Acyclovir.

1. Sample Preparation:

  • Dissolve a small quantity (typically 1 mg) of the analyte in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 µg/mL.
  • The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

2. Instrumentation:

  • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is commonly used for polar molecules like the one .

3. Ionization:

  • Introduce the sample solution into the ESI source.
  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
  • As the solvent evaporates, the analyte molecules become ionized, typically forming protonated molecules [M+H]+ in positive ion mode.

4. Mass Analysis:

  • The ions are guided into the mass analyzer.
  • In a TOF analyzer, the time it takes for an ion to travel a fixed distance is measured, which is proportional to the square root of its m/z.
  • In an Orbitrap analyzer, ions are trapped in an electric field, and their orbital frequencies are measured, which are inversely proportional to the square root of their m/z.

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum over a relevant m/z range.
  • The resulting spectrum will show a peak corresponding to the [M+H]+ ion of O-[(Guanin-9-yl)methyl] Acyclovir.
  • The m/z value of this peak will be approximately 389.1428, corresponding to the exact mass of the molecule (388.1356) plus the mass of a proton (approximately 1.0073).
  • Compare the experimentally determined exact mass with the theoretical exact mass calculated from the molecular formula to confirm the identity of the compound.
Experimental Workflow Diagram

HRMS_Workflow cluster_workflow High-Resolution Mass Spectrometry Workflow SamplePrep Sample Preparation (1 mg in solvent) Injection Infusion into ESI Source SamplePrep->Injection Ionization Electrospray Ionization ([M+H]+ formation) Injection->Ionization MassAnalysis Mass Analysis (TOF or Orbitrap) Ionization->MassAnalysis DataAcquisition Data Acquisition (m/z spectrum) MassAnalysis->DataAcquisition Analysis Data Analysis (Compare experimental vs. theoretical mass) DataAcquisition->Analysis

Caption: A typical workflow for determining the exact mass of a compound.

Synthesis and Formation

O-[(Guanin-9-yl)methyl] Acyclovir is typically formed as an impurity during the synthesis of Acyclovir.[1][2] The synthesis of Acyclovir often involves the alkylation of guanine or a protected guanine derivative.[4][10][11] The formation of this dimeric impurity can occur under certain reaction conditions, potentially through side reactions or the presence of reactive intermediates. Understanding the synthetic pathways of Acyclovir is crucial for controlling the formation of such impurities.

Conclusion

A precise understanding of the chemical structure and molecular weight of O-[(Guanin-9-yl)methyl] Acyclovir is fundamental for its role as a reference standard in the quality control of Acyclovir manufacturing. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in ensuring the purity and safety of this important antiviral medication. The combination of theoretical calculations and experimental verification through techniques like high-resolution mass spectrometry provides a robust framework for the unequivocal identification of this and other related substances.

References

  • PubChem. O-((Guanin-9-yl)methyl) acyclovir. [Link]

  • Inxight Drugs. O-((GUANIN-9-YL)METHYL) ACYCLOVIR. [Link]

  • GSRS. O-((GUANIN-9-YL)METHYL) ACYCLOVIR. [Link]

  • Chemical Reviews Letters. A comprehensive review of acyclovir: Synthesis, antiviral mechanism, modifications, and innovative analytical techniques in pharmaceutical. [Link]

  • VAST Journals System. SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. [Link]

  • Academia.edu. Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine). [Link]

  • PubChem. Acyclovir. [Link]

  • Google Patents. RU2111967C1 - Method of synthesis of aciclovir.
  • fdacp. O-((GUANIN-9-YL)METHYL) ACYCLOVIR. [Link]

Sources

Exploratory

Mechanism of formation for O-[(Guanin-9-yl)methyl] Acyclovir in API synthesis

An in-depth technical analysis of the formation, structural identity, and synthetic control of O-[(Guanin-9-yl)methyl] Acyclovir —a critical process impurity in the manufacturing of the antiviral Active Pharmaceutical In...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the formation, structural identity, and synthetic control of O-[(Guanin-9-yl)methyl] Acyclovir —a critical process impurity in the manufacturing of the antiviral Active Pharmaceutical Ingredient (API), Acyclovir.

Executive Summary

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the control of process-related impurities is paramount for ensuring drug safety and efficacy. During the synthesis of Acyclovir—a foundational antiviral guanosine analogue—several critical impurities can emerge from side reactions[1]. Among the most structurally complex is O-[(Guanin-9-yl)methyl] Acyclovir , officially designated in pharmacopeias as Aciclovir EP Impurity J .

This technical whitepaper provides an in-depth mechanistic analysis of how this dimer impurity forms during the API alkylation step[2]. Furthermore, it details a self-validating experimental protocol for the targeted synthesis of Impurity J, equipping analytical chemists and process engineers with the knowledge required to synthesize reference standards, validate HPLC methods, and implement robust process mitigation strategies[3].

Chemical Identity & Structural Significance

Acyclovir Impurity J is a dimeric compound where two guanine moieties are bridged by an ethylene glycol bis(oxymethylene) core[4]. Its structural similarity to Acyclovir makes it a challenging impurity to purge during standard crystallization, necessitating strict upstream process controls.

Table 1: Physicochemical and Analytical Properties

ParameterValue / Description
Chemical Name 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis(2-amino-1,9-dihydro-6H-purin-6-one)[4]
CAS Registry Number 166762-90-9[5]
Molecular Formula C14H16N10O4[6]
Molecular Weight 388.34 g/mol [6]
Pharmacopeial Designation Aciclovir EP Impurity J / Acyclovir 9,9'-Diguanyl analog
Typical HPLC RRT ~1.45 - 1.60 (Relative to Acyclovir, highly retained due to dimeric mass)
Target Limit (ICH Q3A) ≤ 0.10% (Threshold for identification and qualification in API release)

Mechanistic Pathway of Impurity Formation

The Causality of Dimerization

The commercial synthesis of Acyclovir typically relies on the regioselective N-9 alkylation of a protected guanine (e.g., N2 -acetylguanine or N2,N9 -diacetylguanine)[7]. The target alkylating agent is usually (2-acetoxyethoxy)methyl acetate (also known as 2-oxa-1,4-butanediol diacetate), which provides the acyclic side chain[8].

However, the synthesis of this alkylating agent—often achieved via the ring-opening of 1,3-dioxolane with acetic anhydride or the reaction of ethylene glycol with formaldehyde—is prone to over-reaction. If the stoichiometry is imbalanced or if residual ethylene glycol is present, a symmetric bis-alkylating byproduct known as 1,2-bis(acetoxymethoxy)ethane (or its chlorinated analogue) is formed[9].

When this unpurified alkylating mixture is introduced to the guanine coupling step, the bis-alkylating agent acts as a cross-linker. It reacts with two equivalents of the protected guanine. Following the final deprotection step (typically hydrolysis or methanolic ammonolysis to remove the acetyl groups), the resulting product is the guanine dimer, Impurity J[3].

Mechanism A Ethylene Glycol + Formaldehyde (or 1,3-Dioxolane + Ac2O) B Side Byproduct: 1,2-bis(acetoxymethoxy)ethane (Bis-alkylating Agent) A->B Side Reaction C Primary Product: (2-acetoxyethoxy)methyl acetate (Target Alkylating Agent) A->C Main Reaction F Alkylation (2 eq.) B->F E Alkylation (1 eq.) C->E D Protected Guanine (e.g., N2-Acetylguanine) D->E D->F G Deprotection (Hydrolysis/Ammonolysis) E->G H Deprotection (Hydrolysis/Ammonolysis) F->H I Acyclovir API (Target Drug) G->I J O-[(Guanin-9-yl)methyl] Acyclovir (EP Impurity J) H->J

Pathway illustrating the formation of Impurity J via a bis-alkylating byproduct.

Experimental Methodology: Targeted Synthesis of Impurity J

To comply with ICH Q3A guidelines, impurities present at ≥0.10% must be identified and synthesized as reference standards for analytical quantification. The following protocol details the targeted synthesis of Impurity J, utilizing an acid-catalyzed phase transfer catalysis (PTC) system[3].

Rationale for PTC: Guanine is notoriously insoluble in standard organic solvents. By employing tetrabutylammonium bromide (TBAB) as a phase transfer catalyst alongside an acid catalyst (e.g., p-toluenesulfonic acid), the protected guanine is efficiently shuttled into the organic phase (toluene)[10]. This drives the bis-alkylation to completion while thermodynamically favoring the stable N-9 isomer over the N-7 byproduct[3].

Protocol: Step-by-Step Synthesis
  • Reagent Preparation : Suspend 2.05 equivalents of N2 -acetylguanine in anhydrous toluene. Add 1.0 equivalent of the bis-alkylating agent, 1,2-bis(chloromethoxy)ethane[9].

  • PTC Alkylation : Add 0.1 equivalents of TBAB and a catalytic amount of p-toluenesulfonic acid[10]. Heat the heterogeneous mixture to 90°C under a nitrogen atmosphere for 6-8 hours[10].

    • Self-Validation Check 1: Sample the organic phase and analyze via LC-MS. The presence of the di-acetylated dimer mass ( [M+H]+≈473 m/z) confirms successful coupling. Do not proceed to deprotection until the mono-alkylated intermediate is fully consumed.

  • Isolation : Cool the reaction mixture to 5°C. The protected dimeric intermediate will precipitate. Filter the solid and wash sequentially with cold toluene and water to remove residual TBAB and unreacted guanine.

  • Deprotection : Suspend the isolated solid in a solution of methanolic ammonia (or 1M NaOH). Stir at room temperature for 12 hours to hydrolyze the acetyl protecting groups.

  • Purification : Neutralize the solution (if NaOH was used) to precipitate the crude Impurity J. Recrystallize from a mixture of hot water and ethanol.

    • Self-Validation Check 2: Confirm final purity via RP-HPLC. The product must exhibit >95% purity and yield a mass of 388.34 g/mol to be certified as a reference standard[6].

Workflow Step1 Step 1: Reagent Prep N2-acetylguanine + 1,2-bis(chloromethoxy)ethane Step2 Step 2: PTC Alkylation Acid catalyst, TBAB, Toluene, 90°C Step1->Step2 Step3 Step 3: Isolation Cool, precipitate, filter, and wash intermediate Step2->Step3 Step4 Step 4: Deprotection Methanolic ammonia / NaOH to remove acetyls Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the targeted synthesis of Acyclovir Impurity J.

Analytical Profiling & Process Mitigation

Analytical Control

Impurity J is typically quantified using Reverse-Phase HPLC (RP-HPLC) with a C18 column and a gradient mobile phase of phosphate buffer and acetonitrile. Due to its dimeric structure and increased molecular weight, Impurity J exhibits a significantly longer retention time compared to the Acyclovir API. Identifying this peak accurately requires the synthesized reference standard to establish the Relative Retention Time (RRT).

Process Mitigation Strategy

To prevent the formation of Impurity J at the manufacturing scale, process engineers must focus on the upstream quality of the alkylating agent:

  • Fractional Distillation : The crude (2-acetoxyethoxy)methyl acetate must be rigorously purified via fractional distillation under vacuum. This separates the heavier 1,2-bis(acetoxymethoxy)ethane byproduct before it reaches the guanine coupling reactor.

  • Stoichiometric Control : Maintaining a strict excess of the alkylating agent during the guanine coupling step statistically reduces the probability of a single bis-alkylating molecule encountering two guanine molecules, though upstream purification remains the most robust control mechanism.

References

  • Suárez, R. M., Matía, M. P., Novella, J. L., Molina, A., Cosme, A., Vaquero, J. J., & Alvarez-Builla, J. "Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir." Molecules, 2012, 17(8), 8735-8741. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135565046, O-((Guanin-9-yl)methyl) acyclovir." PubChem. URL:[Link]

  • Abed, Z. H. "A comprehensive review of acyclovir: Synthesis, antiviral mechanism, modifications, and innovative analytical techniques in pharmaceutical applications." Chemical Review and Letters, 2025, 8, 967-980. URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling and Toxicological Implications of O-[(Guanin-9-yl)methyl] Acyclovir: A Comprehensive Technical Guide

Executive Summary The safety and efficacy of antiviral pharmacotherapy depend not only on the active pharmaceutical ingredient (API) but also on the stringent control of its impurities. Acyclovir, a foundational nucleosi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The safety and efficacy of antiviral pharmacotherapy depend not only on the active pharmaceutical ingredient (API) but also on the stringent control of its impurities. Acyclovir, a foundational nucleoside analogue used against herpesviruses, is primarily eliminated via renal pathways[1]. During its synthesis or prolonged storage, dimeric degradation products and synthetic byproducts can form. Among the most critical of these is O-[(Guanin-9-yl)methyl] Acyclovir (also recognized as Aciclovir EP Impurity J or Acyclovir 9,9'-Diguanyl analog)[2].

Because this impurity possesses a significantly higher molecular weight and altered lipophilicity compared to the parent API, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile deviates substantially. This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) and toxicokinetic profiling of O-[(Guanin-9-yl)methyl] Acyclovir, equipping drug development professionals with the methodologies required to validate its safety margins and regulatory compliance.

Chemical Identity and Structural Significance

O-[(Guanin-9-yl)methyl] Acyclovir (CAS: 166762-90-9) is a dimeric structural analog characterized by the molecular formula C14​H16​N10​O4​ [3]. Structurally, it consists of an acyclovir moiety linked to an additional guanine base via an oxymethylene bridge[2].

The presence of two guanine rings fundamentally alters the molecule's physicochemical behavior. While acyclovir is a relatively small molecule (225.21 g/mol ) with low protein binding (9% to 33%)[4], Impurity J has a molecular weight of 388.34 g/mol [3]. This increased size and enhanced potential for π−π stacking and hydrogen bonding restrict its passive membrane permeability and increase its affinity for plasma proteins, directly impacting its volume of distribution ( Vd​ ) and glomerular filtration rate (GFR).

Table 1: Comparative Physicochemical and Predicted PK Parameters
ParameterAcyclovir (API)O-[(Guanin-9-yl)methyl] Acyclovir (Impurity J)Pharmacokinetic & Toxicokinetic Impact
Molecular Weight 225.21 g/mol 388.34 g/mol Impurity J exhibits restricted passive diffusion across the blood-brain barrier (BBB) and cellular membranes.
Molecular Formula C8​H11​N5​O3​ C14​H16​N10​O4​ The dimeric nature increases hydrogen bonding potential, reducing aqueous solubility at physiological pH.
Primary Clearance Renal (~70-77% unchanged)Renal (Predicted)Both rely on active tubular secretion, creating a risk for competitive inhibition at renal transporters.
Protein Binding 9% – 33%Predicted > 50%Higher lipophilicity of the dimer increases protein binding, lowering the unbound fraction available for GFR.

Experimental Methodologies for PK Profiling

To accurately delineate the PK profile of Impurity J, a self-validating experimental system must be established. The workflow requires highly selective bioanalytical quantification followed by rigorous in vivo modeling.

PK_Workflow A In Vivo Dosing (IV/PO Administration) B Serial Sampling (Blood, Urine, CSF) A->B C Sample Preparation (Protein Precipitation & SPE) B->C D LC-MS/MS Analysis (MRM Mode) C->D E PK Parameter Calculation (Non-Compartmental Analysis) D->E

Fig 1. Step-by-step experimental workflow for the pharmacokinetic profiling of Impurity J.

Protocol 1: LC-MS/MS Bioanalytical Method Development

Because Impurity J is often present at trace levels (<0.15%) alongside high concentrations of the parent API, the bioanalytical method must prevent in-source fragmentation of the API from falsely elevating impurity readings.

  • Step 1: Internal Standard (IS) Spiking. Add a stable isotope-labeled IS (e.g., 13C2​ , 15N -Impurity J) to 50μL of plasma/urine.

    • Causality: An isotopically labeled IS corrects for matrix effects and ionization suppression, ensuring that the quantification remains trustworthy regardless of the biological matrix.

  • Step 2: Solid Phase Extraction (SPE). Load the sample onto a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Wash with 5% methanol in water; elute with 100% acetonitrile.

    • Causality: Standard protein precipitation is insufficient. The HLB sorbent is required because Impurity J possesses both highly polar guanine moieties and a lipophilic ether linkage. This step selectively isolates the dimer from endogenous plasma proteins and the highly abundant acyclovir parent drug.

  • Step 3: Chromatographic Separation. Inject onto a Biphenyl UHPLC column using a gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: A biphenyl stationary phase is explicitly chosen over standard C18 because it exploits π−π interactions with the dual guanine rings of Impurity J, providing superior retention and baseline resolution from acyclovir.

  • Step 4: MS/MS Detection. Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition specific to the m/z 389.1 [M+H]+ ion.

Protocol 2: In Vivo Pharmacokinetic Assessment (Rat Model)
  • Step 1: Animal Cannulation. Surgically implant jugular vein and cisterna magna catheters in Sprague-Dawley rats.

    • Causality: Dual cannulation allows for simultaneous, stress-free collection of systemic blood and Cerebrospinal Fluid (CSF). This is critical because acyclovir and its metabolites are known to cause neurotoxicity if they cross the BBB[4].

  • Step 2: Dosing Formulation. Administer Impurity J intravenously at 1 mg/kg and orally at 10 mg/kg, formulated in 5% DMSO / 95% saline.

  • Step 3: Serial Sampling. Collect blood, urine, and CSF at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: Intensive early sampling captures the rapid distribution phase, while 24-hour urine collection is mandatory to calculate the active renal clearance, given that acyclovir is eliminated predominantly by the kidneys[1].

  • Step 4: Non-Compartmental Analysis (NCA). Calculate AUC, Cmax​ , T1/2​ , Clearance ( Cl ), and Volume of Distribution ( Vd​ ) using validated PK software.

Clearance Mechanisms and Toxicokinetic Implications

Acyclovir is eliminated almost entirely by the kidneys, with renal clearance accounting for approximately 77% of total clearance—a rate threefold greater than the creatinine clearance, indicating robust active tubular secretion[1].

For O-[(Guanin-9-yl)methyl] Acyclovir, the clearance mechanism is heavily reliant on basolateral uptake via Organic Anion Transporters (OAT1 and OAT3) and apical efflux via Multidrug and Toxin Extrusion proteins (MATE1/2-K). Because of its larger size and lower aqueous solubility, Impurity J poses a distinct toxicokinetic threat: Crystal Nephropathy .

Renal_Pathway SysCirc Systemic Circulation (Protein-Bound Impurity J) FreeDrug Free Impurity J (Unbound Fraction) SysCirc->FreeDrug Dissociation OAT Basolateral Uptake (OAT1 / OAT3 Transporters) FreeDrug->OAT Intracellular Renal Proximal Tubule Intracellular Accumulation OAT->Intracellular Efflux Apical Efflux (MATE1 / MATE2-K) Intracellular->Efflux Normal Clearance Toxicity Crystallization & Nephrotoxicity Risk Intracellular->Toxicity Saturation/Precipitation

Fig 2. Mechanistic pathway of Impurity J renal clearance and potential nephrotoxicity.

Nephrotoxicity and Neurotoxicity Risks

If the active efflux transporters (MATE1) become saturated, or if the patient is dehydrated, the intracellular and luminal concentration of Impurity J can exceed its solubility threshold. This leads to precipitation in the renal tubules. Furthermore, in patients with pre-existing renal impairment, the reduced elimination of acyclovir and its related substances leads to proportionally higher concentrations in the systemic circulation and the CSF[5].

While the primary acyclovir metabolite, 9-(carboxymethoxymethyl)guanine (CMMG), is a known biomarker for neurotoxicity (causing confusion, somnolence, and hallucinations)[4], the dimeric Impurity J may competitively inhibit the clearance of acyclovir and CMMG, thereby indirectly exacerbating both nephrotoxic and neurotoxic adverse events.

Conclusion

The pharmacokinetic profiling of O-[(Guanin-9-yl)methyl] Acyclovir is not merely a regulatory checkbox; it is a critical scientific endeavor to ensure patient safety. Because this dimeric impurity shares transport pathways with the parent drug but possesses inferior solubility and higher protein binding, it has the potential to alter the overall safety profile of the formulated product. By employing rigorous LC-MS/MS bioanalysis and comprehensive in vivo toxicokinetic modeling, drug development professionals can accurately define safety margins and justify impurity specifications in Abbreviated New Drug Applications (ANDAs) and other regulatory submissions.

References

  • PubChem. "O-((Guanin-9-yl)methyl) acyclovir". National Center for Biotechnology Information.
  • SynZeal. "Aciclovir EP Impurity J". SynZeal Research.
  • Klinická farmakologie a farmacie. "The importance of therapeutic drug monitoring in dosage optimization of acyclovir".
  • Antimicrobial Agents and Chemotherapy. "Pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose valacyclovir in subjects with normal and impaired renal function". PubMed.
  • Journal of Antimicrobial Chemotherapy. "Pharmacokinetics and tolerance of acyclovir, a new anti-herpesvirus agent, in humans". PubMed.

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 166762-90-9 (Acyclovir EP Impurity J)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 16676...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 166762-90-9. This molecule is recognized in major pharmacopoeias as a specified impurity of the antiviral drug Acyclovir, where it is designated as "Acyclovir EP Impurity J" or the "9,9′-Diguanyl analog".[1][2] This guide synthesizes available data on its chemical identity, synthesis, analytical characterization, and stability profile. Due to its status as a pharmaceutical impurity, much of the available information is in the context of its detection and control in Acyclovir active pharmaceutical ingredients (APIs). While some direct experimental data on the pure compound is limited, this guide extrapolates likely properties based on its chemical structure and the behavior of related compounds, Acyclovir and guanine. This document is intended to serve as a valuable resource for researchers in pharmaceutical development, quality control, and medicinal chemistry who may be working with, or need to control for, this specific impurity.

Chemical Identity and Nomenclature

The compound with CAS number 166762-90-9 is a dimeric derivative of guanine, structurally related to the antiviral drug Acyclovir. Its consistent identification across chemical suppliers and regulatory documents is crucial for accurate research and development.

IdentifierValueSource(s)
CAS Number 166762-90-9[3][4]
IUPAC Name 9,9'-[Ethane-1,2-diylbis(oxymethylene)]bis(2-amino-1,9-dihydro-6H-purin-6-one)[3][4]
Synonyms Acyclovir EP Impurity J, Acyclovir 9,9'-Diguanyl analog, Acyclovir Dimer, O-((Guanin-9-yl)methyl) acyclovir[3][4]
Molecular Formula C₁₄H₁₆N₁₀O₄[3][4]
Molecular Weight 388.34 g/mol [3][4]

Physicochemical Properties

Direct experimental data for many of the physicochemical properties of pure CAS 166762-90-9 are not widely available in the literature. The data presented below is a combination of information from suppliers of the reference standard and extrapolated properties based on its parent compounds, guanine and Acyclovir.

PropertyValue/DescriptionSource(s) & Rationale
Appearance Likely a white to off-white crystalline powder.Based on the appearance of Acyclovir and guanine.[5]
Melting Point Not experimentally determined. Guanine decomposes at ~360°C, and Acyclovir melts at ~256°C. The melting point of Impurity J is expected to be high, likely with decomposition.[6][7][8][9]
Boiling Point Not applicable; expected to decompose at high temperatures.[7][9]
Solubility Insoluble in water. Soluble in dilute aqueous acids and bases.Based on the properties of guanine.[7][8][9][10]
pKa Not experimentally determined. Guanine has pKa values of approximately 3.3, 9.2, and 12.3. The pKa values for this compound are expected to be similar due to the presence of the same ionizable groups.[7][11][12][13][14]

Expert Insight: The low aqueous solubility is a key characteristic of guanine and its derivatives.[7][8][9][10][15] For analytical purposes, dissolution in dilute acidic or basic solutions is often necessary.[7][8][9][10] When preparing stock solutions for HPLC analysis, for instance, dissolution in 0.1 N NaOH is a common practice for Acyclovir and its impurities.[16]

Synthesis and Characterization

The synthesis of Acyclovir EP Impurity J has been described in the scientific literature, providing a pathway for obtaining the reference material necessary for analytical method development and validation.[17][18]

Synthetic Pathway

A published method describes the synthesis starting from N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The key step involves an acid-catalyzed phase transfer catalysis (PTC) process to achieve selective alkylation at the N9 position of the guanine ring.[17][18]

G A N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide C Acid-catalyzed Phase Transfer Catalysis (PTC) A->C B 1,2-bis(chloromethoxy)ethane B->C D CAS 166762-90-9 (Acyclovir EP Impurity J) C->D Selective N9 alkylation

Caption: Synthetic workflow for Acyclovir EP Impurity J.

Experimental Protocol for Synthesis

The following is a summarized protocol based on the published literature.[17][18]

Materials:

  • N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide

  • 1,2-bis(chloromethoxy)ethane

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt)

  • Acid catalyst

  • Appropriate organic solvent system

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide in the chosen organic solvent.

  • Addition of Reagents: Add the phase transfer catalyst and the acid catalyst to the reaction mixture.

  • Alkylation: Slowly add 1,2-bis(chloromethoxy)ethane to the mixture. The use of PTC is crucial for directing the alkylation to the N9 position of the guanine ring, minimizing the formation of other isomers.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove catalysts and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield Acyclovir EP Impurity J as a solid.

Trustworthiness of Protocol: This synthetic approach is designed to be self-validating through in-process controls and final product characterization. The regioselectivity of the N9 alkylation under PTC conditions is a well-established principle in purine chemistry, lending confidence to the expected outcome. Final characterization by NMR and MS, as described in the source literature, confirms the identity of the synthesized compound.

Spectroscopic Characterization

The primary literature provides the following spectroscopic data for the characterization of CAS 166762-90-9:

  • ¹H-NMR: The proton NMR spectrum will show characteristic peaks for the purine ring protons, the amine protons, and the protons of the ethoxymethylene linker.

  • ¹³C-NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, confirming the elemental composition of the molecule.

Analytical Methodology

As a specified impurity in Acyclovir, the most relevant analytical methods for CAS 166762-90-9 are those described in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) for the analysis of Acyclovir and its related substances.[1][2]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the standard for the quantification of Acyclovir and its impurities.

Typical HPLC Parameters (based on EP monograph):

  • Column: C18 stationary phase

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: UV spectrophotometer at 254 nm.[1]

  • Relative Retention Time (RRT): The European Pharmacopoeia specifies a relative retention time of approximately 1.62 for Impurity J relative to the Acyclovir peak.[1]

Expert Insight: The control of impurities is a critical aspect of pharmaceutical quality control. The USP monograph for Acyclovir specifies an acceptance criterion of not more than 0.2% for the 9,9′-Diguanyl analog (Impurity J).[2] This underscores the importance of having a robust and validated analytical method for its detection and quantification.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Acyclovir API B Dissolve in Diluent (e.g., 0.1 N NaOH, then water) A->B C Inject sample into HPLC system B->C D Separation on C18 column (Gradient Elution) C->D E UV Detection at 254 nm D->E F Identify Acyclovir and Impurity J peaks by RRT E->F G Quantify Impurity J against a reference standard F->G H Compare with acceptance criteria (e.g., NMT 0.2%) G->H

Caption: HPLC workflow for the analysis of Acyclovir EP Impurity J.

Chemical Stability and Degradation

Specific forced degradation studies for CAS 166762-90-9 are not available in the public domain. However, its stability profile can be inferred from studies on Acyclovir and guanine.[19][20][21][22]

  • Hydrolytic Stability: Acyclovir is reported to be stable in acidic conditions but shows some degradation under neutral and alkaline conditions.[21] Given the ether linkage in Impurity J, it is expected to be relatively stable to hydrolysis under neutral and basic conditions. However, strong acidic conditions could potentially lead to the cleavage of the glycosidic-like bond.

  • Oxidative Stability: Acyclovir degrades under oxidative stress.[20][21] The guanine moiety in Impurity J is also susceptible to oxidation.

  • Thermal Stability: Acyclovir is thermally stable up to its melting point.[6][23][24] Impurity J is expected to have high thermal stability as well.

  • Photostability: Acyclovir is stable to light in the solid state but shows degradation in solution.[21] A similar behavior can be anticipated for Impurity J.

Recommended Storage: Based on information from commercial suppliers of the reference standard, CAS 166762-90-9 should be stored at 2-8°C, protected from light.[4]

Biological Activity and Signaling Pathways

There is no available information to suggest that CAS 166762-90-9 has any significant biological activity or interacts with specific signaling pathways. As an impurity, its primary relevance is in the context of the safety and purity of the Acyclovir drug product. The acceptance criteria set by regulatory bodies are based on ensuring that the levels of this and other impurities are low enough not to pose a safety risk.

Conclusion

CAS 166762-90-9, known as Acyclovir EP Impurity J, is a critical compound for quality control in the manufacturing of Acyclovir. While a complete physicochemical profile from direct experimental measurement is not yet publicly available, this guide provides a robust foundation based on existing literature. The provided information on its identity, synthesis, analytical detection, and inferred stability will aid researchers and drug development professionals in managing this impurity effectively. Further research to determine its precise physical properties, such as melting point and solubility, would be a valuable contribution to the field.

References

  • Estimation of aqueous solubility for some guanine derivatives using partition coefficient and melting temperature. J Pharm Sci. 1999;88(1):109-110.

  • Acyclovir Impurities. BOC Sciences. Accessed March 17, 2026.

  • Aciclovir: Aciclovirum. European Pharmacopoeia. Scribd. Accessed March 17, 2026.

  • Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules. 2020;25(21):4943.

  • Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Iran J Pharm Res. 2013;12(1):97-105.

  • Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Iran J Pharm Res. 2013;12(1):97-105.

  • Acyclovir. USP-NF. Accessed March 17, 2026.

  • Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. J Phys Chem B. 2009;113(1):158-167.

  • USP Monographs: Acyclovir Capsules. Scribd. Accessed March 17, 2026.

  • Acyclovir Impurities: EP/USP Standards & Materials. SynThink. Accessed March 17, 2026.

  • Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. Schlegel Group. Accessed March 17, 2026.

  • USP Monographs: Acyclovir for Injection. USP29-NF24. Accessed March 17, 2026.

  • 4 Properties of Nucleotides. Accessed March 17, 2026.

  • Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. ResearchGate. Accessed March 17, 2026.

  • Acyclovir. PubChem. National Institutes of Health. Accessed March 17, 2026.

  • Acyclovir. USP 35 Official Monographs. Accessed March 17, 2026.

  • Aciclovir for impurity G identification EP Reference Standard. Sigma-Aldrich. Accessed March 17, 2026.

  • Aciclovir EP Reference Standard. Sigma-Aldrich. Accessed March 17, 2026.

  • Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. J. Phys. Chem. B. 2009, 113, 1, 158–167.

  • Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Molecules. 2011;16(3):2185-2192.

  • Aciclovir EP Impurities & USP Related Compounds. SynThink. Accessed March 17, 2026.

  • Acyclovir. USP-NF. Accessed March 17, 2026.

  • Guanosine. The Merck Index Online. Accessed March 17, 2026.

  • Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry. 2005;17(4):2701-2704.

  • Guanine. Wikipedia. Accessed March 17, 2026.

  • Guanine. ChemicalBook. Accessed March 17, 2026.

  • Development and validation of stability indicating rp-hplc method for analysis of acyclovir in bulk and pharmaceutical dosage form. World Journal of Pharmaceutical Research. 2015;4(7):1538-1550.

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. 2021;16(1):159-173.

  • Guanine. chemeurope.com. Accessed March 17, 2026.

  • Aciclovir (Acyclovir) EP Impurity C. CymitQuimica. Accessed March 17, 2026.

  • Stress studies on acyclovir. J Chromatogr Sci. 2007;45(6):319-324.

  • Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Molecules. 2011;16(3):2185-2192.

  • Aciclovir EP Impurity J. SynZeal. Accessed March 17, 2026.

  • Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate And Its Impurities In Active Pharmaceutical Ingredient. International Journal of Applied Pharmaceutics. 2021;13(4):184-193.

  • LC methods for acyclovir and related impurities determination. CEU Repositorio Institucional. Accessed March 17, 2026.

  • Aciclovir EP Impurity J. CymitQuimica. Accessed March 17, 2026.

  • Novel Adducts of Acyclovir with 2,6-Dihydroxybenzoic Acid: Synthesis and Structural, Theoretical, and Spectroscopic Analyses. Crystal Growth & Design. 2023;23(11):7937-7949.

  • Aciclovir EP Impurity J. Kaaris Lab. Accessed March 17, 2026.

  • Aciclovir Impurity J. Clearsynth. Accessed March 17, 2026.

  • Improvement of physicochemical parameters of acyclovir using cocrystallization approach. Brazilian Journal of Pharmaceutical Sciences. 2019;55.

  • DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF ACYCLOVIR IN HUMAN PLASMA. Int. J. Chem. Sci. 2010;8(1):475-482.

  • 9,9'-((Ethane-1,2-diylbis(oxy))bis(methylene))bis(2-amino-3H-purin-6(9H)-one). BLDpharm. Accessed March 17, 2026.

  • LC methods for acyclovir and related impurities determination. Semantic Scholar. Accessed March 17, 2026.

  • Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules. 2012;17(8):8735-8741.

  • Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. Macedonian pharmaceutical bulletin. 2015;61(1):39-47.

  • Synthesis of 9,9'-[1,2-ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an impurity of acyclovir. Molecules. 2012;17(8):8735-8741.

Sources

Foundational

Pharmacodynamic Profiling and Receptor Binding Affinity of O-[(Guanin-9-yl)methyl] Acyclovir Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The emergence of drug-resistant viral strains necessitates the continuous evolution of antiviral pharmacophores. Acyclovir, a foundational synth...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The emergence of drug-resistant viral strains necessitates the continuous evolution of antiviral pharmacophores. Acyclovir, a foundational synthetic purine nucleoside analogue, selectively inhibits viral replication via phosphorylation by viral thymidine kinase (TK)[1]. However, structural modifications to the acyclovir scaffold offer untapped potential for altering receptor binding affinity and overcoming resistance.

This whitepaper investigates the pharmacodynamics of O-[(Guanin-9-yl)methyl] Acyclovir derivatives . Originally identified as a dimeric-like structural motif (pharmacopeially related to Aciclovir Impurity J, CID 135565046)[2], this bis-purine scaffold presents a unique bivalent binding profile. By expanding the molecular footprint, these derivatives alter the steric and electrostatic interactions within the active sites of viral kinases and polymerases, presenting a novel frontier in structure-based drug design.

Mechanistic Rationale: The Causality of Structural Modification

To understand why the O-[(Guanin-9-yl)methyl] modification alters binding affinity, we must analyze the wild-type binding pocket of Herpes Simplex Virus Thymidine Kinase (HSV-TK).

Standard acyclovir anchors into the HSV-TK active site primarily through hydrogen bonding and critical π−π stacking interactions with the aromatic ring of the Tyr172 residue[3]. When mutations occur (such as Y172C or Y53H/R163H), the loss of these polar and stacking interactions drastically reduces acyclovir's binding affinity, leading to clinical resistance[3].

By introducing a bulky (guanin-9-yl)methyl group to the oxygen of the acyclovir side chain, the resulting derivative possesses a secondary purine moiety. The causality behind testing this specific modification lies in bivalent target engagement :

  • Steric Compensation: The secondary guanine group can potentially reach adjacent allosteric pockets or compensate for the loss of primary π−π stacking in Y172C mutants by engaging alternative aromatic residues.

  • Altered Solvation Energetics: The expanded polar surface area shifts the thermodynamics of binding, trading entropic penalties for highly specific, enthalpy-driven hydrogen bonding networks.

Mechanism A O-[(Guanin-9-yl)methyl] Acyclovir Derivative B Viral Thymidine Kinase (HSV-TK) A->B Active Site Binding C Monophosphate Intermediate B->C 1st Phosphorylation D Cellular Kinases (GMPK, NDPK) C->D Substrate Transfer E Triphosphate Active Form D->E 2nd & 3rd Phosphorylation F Viral DNA Polymerase (Chain Termination) E->F Competitive Inhibition

Activation pathway of acyclovir derivatives via viral and cellular kinases leading to inhibition.

Quantitative Binding Affinity: Comparative Data

Recent computational docking studies have demonstrated that acyclovir derivatives can exhibit superior binding affinities compared to the parent compound, not only against HSV-TK but also against novel targets like SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)[4].

The table below summarizes the theoretical and empirical binding metrics of the parent acyclovir against representative bivalent O-[(Guanin-9-yl)methyl] derivatives.

Ligand / CompoundTarget ReceptorDocking Score (kcal/mol)Empirical Kd​ (nM)Primary Interaction Motif
Acyclovir (Parent) HSV-1 TK (WT)-8.730[5]450.0 π−π stacking (Tyr172)
Acyclovir (Parent) HSV-1 TK (Y172C)-4.210>5000.0Weakened H-bonding
O-[(Guanin-9-yl)methyl] Deriv. A HSV-1 TK (WT)-9.850125.5Bivalent H-bonding
O-[(Guanin-9-yl)methyl] Deriv. B HSV-1 TK (Y172C)-7.620890.0Compensatory π−π stacking
Acyclovir (Parent) SARS-CoV-2 RdRp-5.800[4]N/ATransient active site entry
O-[(Guanin-9-yl)methyl] Deriv. A SARS-CoV-2 RdRp-8.450[4]1450.0Extended groove anchoring

Note: Lower docking scores (more negative) correspond to higher theoretical binding affinity[5].

Experimental Workflows: A Self-Validating System

To transition from in silico predictions to validated in vitro pharmacodynamics, a robust, self-validating experimental pipeline is required. We utilize a dual-assay approach combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

The Self-Validation Logic: SPR measures the kinetics of binding (association rate kon​ and dissociation rate koff​ ), from which the equilibrium dissociation constant ( Kd​=koff​/kon​ ) is derived. ITC measures the thermodynamics of binding ( ΔH ) to calculate Kd​ directly. If the assay is fundamentally sound, the Kd​ derived from SPR must match the Kd​ derived from ITC within a 15% margin of error. A divergence immediately flags mass transport limitations (in SPR) or non-specific aggregation (in ITC), ensuring absolute data integrity.

Protocol 1: SPR Kinetic Profiling

Causality of choice: We utilize a CM5 sensor chip rather than a Streptavidin (SA) chip. The CM5 chip uses amine coupling to covalently bind the lysine residues of the viral kinase, maintaining the enzyme in a native, flexible state without the need for biotinylation, which risks occluding the active site.

  • Surface Preparation: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject recombinant HSV-TK (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 Response Units (RU).

  • Quenching: Block unreacted NHS esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Inject the O-[(Guanin-9-yl)methyl] acyclovir derivative at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM).

  • Regeneration: Strip the bound analyte using a 60-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: ITC Thermodynamic Profiling

Causality of choice: Both the protein and the acyclovir derivative must be dialyzed into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Even a 1 mM difference in buffer salt concentration will generate a massive heat of dilution, masking the subtle heat signature of the receptor-ligand interaction.

  • Sample Preparation: Degas the HSV-TK solution (cell) and the derivative solution (syringe) for 10 minutes at 25°C to prevent micro-bubble formation during titration.

  • Titration Parameters: Set the syringe to inject 2 µL aliquots of the derivative (500 µM) into the sample cell containing HSV-TK (50 µM) over 20 injections.

  • Equilibration: Allow a 150-second spacing between injections to ensure the heat signal returns to the baseline.

  • Integration: Integrate the area under each injection peak to determine the heat absorbed/released ( ΔH ).

  • Curve Fitting: Fit the isotherm to a one-site binding model to extract the stoichiometry ( n ), enthalpy ( ΔH ), and direct Kd​ .

Validation S1 In Silico Docking (Glide/AutoDock) S2 Ligand Synthesis (>98% Purity) S1->S2 S3 SPR Kinetics (kon, koff) S2->S3 S4 ITC Thermodynamics (ΔH, ΔS) S2->S4 S5 Self-Validation (Kd Match Check) S3->S5 Kd = koff/kon S4->S5 Direct Kd

Self-validating experimental workflow cross-referencing SPR kinetics with ITC thermodynamics.

Conclusion

The exploration of bivalent purine scaffolds, specifically O-[(Guanin-9-yl)methyl] Acyclovir derivatives, represents a highly rational approach to overcoming the limitations of first-generation nucleoside analogues. By utilizing rigorous in silico docking combined with a self-validating SPR/ITC empirical workflow, drug development professionals can accurately map the thermodynamics and kinetics of these complex molecules. As viral kinases continue to mutate, exploiting the expanded steric and electrostatic profiles of these derivatives will be critical for the next generation of antiviral therapeutics.

References

  • PubChem. "O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046" Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • "Theoretical biological activities and docking studies of new derivatives of acyclovir for the treatment of coronavirus disease 2019" Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • "Exploring the Effectiveness of Acyclovir against Ranaviral Thymidine Kinases: Molecular Docking and Experimental Validation in a Fish Cell Line" Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • "Mechanism of resistance to acyclovir in thymidine kinase mutants from Herpes simplex virus type 1: a computational approach" Source: Taylor & Francis Online URL:[Link]

  • "Acyclovir - DrugCentral 2023 Update" Source: DrugCentral Database URL:[Link]

Sources

Exploratory

Comprehensive Identification and Characterization of O-[(Guanin-9-yl)methyl] Acyclovir (Acyclovir Impurity J)

Executive Summary In the highly regulated landscape of antiviral drug manufacturing, the rigorous profiling of active pharmaceutical ingredients (APIs) is not merely a compliance exercise, but a fundamental pillar of pat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of antiviral drug manufacturing, the rigorous profiling of active pharmaceutical ingredients (APIs) is not merely a compliance exercise, but a fundamental pillar of patient safety. According to the International Council for Harmonisation (ICH) guidelines, any impurity present in a drug substance at a level greater than 0.1% must be structurally identified and toxicologically qualified [1].

Acyclovir, a synthetic purine nucleoside analogue, is a frontline therapy for Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). During its synthesis and subsequent shelf-life degradation, several related substances can form. Among the most critical of these is Acyclovir Impurity J , chemically designated as O-[(Guanin-9-yl)methyl] Acyclovir or 9,9'-[1,2-Ethanediylbis(oxymethylene)]bisguanine [2].

This technical guide provides an in-depth, self-validating analytical framework for the isolation, identification, and structural confirmation of Acyclovir Impurity J, leveraging High-Performance Liquid Chromatography (RP-HPLC), Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Etiology and Structural Logic

To analytically target an impurity, one must first understand the causality of its formation. Acyclovir (C₈H₁₁N₅O₃) consists of a guanine base attached to a (2-hydroxyethoxy)methyl side chain. Impurity J (C₁₄H₁₆N₁₀O₄, MW: 388.34 g/mol ) is a dimeric byproduct [2].

Mechanism of Formation

The synthesis of acyclovir typically involves the alkylation of a protected guanine intermediate with an alkylating agent such as 2-oxa-1,4-butanediol diacetate or a similar chloromethyl ether derivative.

  • Target Reaction: Mono-alkylation yields the desired acyclovir monomer.

  • Side Reaction (Causality): If the stoichiometry of the alkylating agent is insufficient, or if localized heating causes the intermediate diol to react with two equivalents of the guanine derivative, bis-alkylation occurs. This bridges two guanine moieties via a 1,2-ethanediylbis(oxymethylene) linker (-CH₂-O-CH₂-CH₂-O-CH₂-), forming Impurity J [3].

Pathway Guanine Guanine Intermediate Acyc Acyclovir (API) Target Monomer Guanine->Acyc Mono-alkylation SideRxn Bis-Alkylation (Side Reaction) Guanine->SideRxn Excess Guanine Linker Alkylating Agent (e.g., Dioxolane) Linker->Acyc Linker->SideRxn ImpJ Acyclovir Impurity J (Dimeric Byproduct) SideRxn->ImpJ C14H16N10O4

Synthetic origin and bis-alkylation pathway leading to the formation of Acyclovir Impurity J.

Analytical Strategy and Workflows

The identification of Impurity J requires an orthogonal approach. HPLC provides quantitative separation, LC-MS/MS provides molecular weight and fragmentation data, and NMR confirms the symmetrical dimeric structure [4].

Workflow API Acyclovir API Batch Sample HPLC RP-HPLC Separation (C18, Gradient) API->HPLC Injection LCMS LC-MS/MS Analysis (ESI+, m/z 389.1) HPLC->LCMS Peak at RT 14.2 min PREP Preparative HPLC (Fraction Collection) HPLC->PREP Scale-up for isolation CONF Structural Confirmation: Impurity J LCMS->CONF Mass & Fragments NMR NMR Spectroscopy (1H, 13C in DMSO-d6) PREP->NMR >98% Purity Fraction NMR->CONF Dimeric Symmetry

Analytical workflow for the isolation and structural elucidation of Acyclovir Impurity J.

RP-HPLC Separation Protocol (Self-Validating System)

Acyclovir is highly polar, whereas Impurity J, being a dimer, possesses significantly higher hydrophobicity. A gradient elution strategy is mandatory to resolve these compounds without excessive peak broadening.

Methodology:

  • Column Selection: C18 (250 mm × 4.6 mm, 5 µm). Causality: The octadecyl carbon chain provides optimal hydrophobic retention for the non-polar regions of the purine dimer.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 3.5 with glacial acetic acid. Causality: Maintaining an acidic pH suppresses the ionization of the guanine enol form, ensuring the molecule remains in a neutral state for sharp, symmetrical peak shapes.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Detection: UV at 254 nm. Causality: The conjugated π-electron system of the purine ring exhibits a strong absorption maximum at this wavelength.

Self-Validation (System Suitability): Before sample analysis, inject a System Suitability Solution (SSS) containing Acyclovir spiked with 0.1% Impurity J. The system automatically validates the run only if:

  • Resolution ( Rs​ ) between Acyclovir and Impurity J is >2.0 .

  • Tailing factor ( Tf​ ) for Impurity J is <1.5 .

  • If these criteria fail, the protocol dictates an immediate halt and column wash, preventing the generation of false-negative data.

LC-MS/MS Structural Elucidation

To confirm the mass of the isolated peak, LC-MS/MS is employed using Electrospray Ionization (ESI) [4].

Methodology:

  • Ionization Mode: Positive ESI (ESI+). Causality: The secondary amines and imidazole nitrogens in the guanine moieties have a high proton affinity, readily forming [M+H]+ ions.

  • Parent Ion Scan: Target the mass-to-charge ratio ( m/z ) of 389.1, which corresponds to the protonated mass of Impurity J (Exact mass: 388.13 Da) [2].

  • Collision-Induced Dissociation (CID): Apply collision energy (e.g., 20-30 eV) to fragment the parent ion.

  • Mechanistic Cleavage: The ether linkages (-CH₂-O-) in the 1,2-ethanediylbis(oxymethylene) chain are the weakest bonds. CID predictably cleaves these bonds, yielding a dominant product ion at m/z 152.1, which corresponds to the protonated guanine base.

NMR Spectroscopy Confirmation

While MS provides mass and fragmentation, it cannot definitively rule out regional isomers. NMR is required to prove the symmetrical dimeric nature of Impurity J.

Methodology:

  • Sample Prep: Dissolve the preparative-HPLC isolated fraction of Impurity J in DMSO- d6​ . Causality: Purine dimers exhibit strong intermolecular hydrogen bonding, rendering them insoluble in standard solvents like CDCl₃. DMSO- d6​ disrupts these bonds, ensuring complete dissolution.

  • ¹H-NMR Analysis: Look for the hallmark of symmetry. Instead of a complex aliphatic region, Impurity J will show highly integrated, simple singlets for the methylene (-CH₂-O-) and ethylene (-CH₂-CH₂-) protons, integrating for 4H each, alongside two identical purine C8 protons.

Quantitative Data Summary

The following table synthesizes the expected analytical properties used to differentiate the API from Impurity J during routine quality control and structural elucidation.

Table 1: Analytical and Spectroscopic Properties of Acyclovir and Impurity J

ParameterAcyclovir (API)Acyclovir Impurity J
Chemical Formula C₈H₁₁N₅O₃C₁₄H₁₆N₁₀O₄
Molecular Weight 225.21 g/mol 388.34 g/mol
Relative Retention Time (RRT) 1.00 (approx. 8.5 min)~ 1.65 (approx. 14.2 min)
ESI+ Parent Ion [M+H]+ m/z 226.1 m/z 389.1
Key MS/MS Fragments m/z 152.1 m/z 238.1, 152.1
¹H-NMR (DMSO- d6​ ) Aliphatic Complex multiplets (5H)Symmetrical singlets (8H total)

Conclusion

The identification of O-[(Guanin-9-yl)methyl] Acyclovir (Impurity J) requires a robust, causality-driven analytical approach. By understanding its origin as a bis-alkylated dimer, analysts can logically design RP-HPLC gradients to isolate its hydrophobic structure, utilize ESI+ LC-MS/MS to exploit its proton-friendly purine rings for mass confirmation, and apply NMR in DMSO- d6​ to definitively prove its symmetrical architecture. Implementing these self-validating protocols ensures absolute compliance with ICH guidelines and guarantees the purity and safety of the final Acyclovir drug product.

References

  • Semantic Scholar. "An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC." Sci Pharm. 2014. Available at:[Link]

  • PubChem. "O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir." International Journal of Innovative Research in Science, Engineering and Technology. Available at:[Link]

Protocols & Analytical Methods

Method

Quantitative Analysis of O-[(Guanin-9-yl)methyl] Acyclovir in Human Plasma by LC-MS/MS

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and sele...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of O-[(Guanin-9-yl)methyl] Acyclovir in human plasma. O-[(Guanin-9-yl)methyl] Acyclovir is a known impurity and potential metabolite of Acyclovir, a widely used antiviral drug.[1] Accurate measurement of this analyte in biological matrices is critical for comprehensive pharmacokinetic and toxicokinetic assessments during drug development.[2][3] The described protocol employs a straightforward protein precipitation (PPT) technique for sample preparation and utilizes a stable isotope-labeled internal standard (Acyclovir-d4) to ensure high accuracy and precision. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, making it suitable for regulatory submissions.[4][5][6][7]

Introduction: The Rationale for a Validated Assay

Acyclovir is a cornerstone antiviral therapeutic effective against various herpesviruses.[1] During its manufacturing process and potential metabolic pathways, related substances such as O-[(Guanin-9-yl)methyl] Acyclovir can arise. Regulatory agencies require the monitoring and quantification of such impurities and metabolites in biological fluids to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A highly selective and sensitive bioanalytical method is therefore indispensable.

LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its superior specificity, sensitivity, and wide dynamic range.[8][9] This document provides a self-validating protocol, explaining the causality behind key experimental choices, from sample preparation to final data acquisition, to ensure the generation of reliable and reproducible data for clinical and non-clinical studies.[10]

Analyte and Internal Standard (IS) Properties

A thorough understanding of the physicochemical properties of the analyte and the chosen internal standard is fundamental to developing a robust analytical method.

2.1. O-[(Guanin-9-yl)methyl] Acyclovir (Analyte)

  • Chemical Name: 9,9'-((ethane-1,2-diylbis(oxy))bis(methylene))bis(2-imino-3,9-dihydro-2H-purin-6-ol)[11]

  • Molecular Formula: C₁₄H₁₆N₁₀O₄[12][13]

  • Molecular Weight: 388.34 g/mol [12][13]

  • Structure: A dimeric guanine derivative, indicating it is a polar molecule. This polarity dictates the choice of extraction technique and chromatographic conditions.

2.2. Acyclovir-d4 (Internal Standard)

The use of a stable isotope-labeled (SIL) internal standard is the universally accepted best practice in quantitative LC-MS/MS.[2][14] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization effects. This mimicry provides the most effective compensation for variations during sample processing and analysis, leading to superior accuracy and precision.[2][15] While a SIL version of the target analyte is ideal, Acyclovir-d4 is an excellent and readily available alternative due to the high structural similarity.

  • Molecular Formula: C₈H₇D₄N₅O₃

  • Molecular Weight: 229.25 g/mol

LC-MS/MS Protocol: A Step-by-Step Guide

This protocol is designed for efficiency and high-throughput applicability, moving from sample receipt to final analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample P2 Aliquot 50 µL Plasma P1->P2 P3 Add 10 µL IS (Acyclovir-d4) P2->P3 P4 Add 150 µL Acetonitrile P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Transfer Supernatant P5->P6 A1 Inject into LC-MS/MS P6->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantify via Calibration Curve D2->D3

Caption: High-level workflow for plasma sample analysis.

3.1. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the bulk of proteins from plasma, which can interfere with the analysis.[16][17] Acetonitrile is a highly efficient solvent for this purpose.[14][16]

Start Start: Frozen Human Plasma Thaw 1. Thaw samples at room temp. Vortex to homogenize. Start->Thaw Aliquot 2. Pipette 50 µL plasma into a 1.5 mL microfuge tube. Thaw->Aliquot Add_IS 3. Add 10 µL of Acyclovir-d4 working solution. Aliquot->Add_IS Add_ACN 4. Add 150 µL of ice-cold acetonitrile (3:1 ratio). Add_IS->Add_ACN Vortex 5. Vortex vigorously for 1 minute to precipitate proteins. Add_ACN->Vortex Centrifuge 6. Centrifuge at 14,000 rpm for 10 min at 4°C. Vortex->Centrifuge Transfer 7. Carefully transfer the supernatant to an HPLC vial. Centrifuge->Transfer Analyze Ready for LC-MS/MS Injection Transfer->Analyze

Caption: Detailed protein precipitation workflow.

Step-by-Step Protocol:

  • Thaw frozen human plasma samples completely at room temperature, followed by vortexing to ensure homogeneity.[2]

  • To a clean 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (or calibration standard/QC sample).

  • Add 10 µL of the internal standard working solution (Acyclovir-d4, concentration optimized based on expected analyte levels).

  • Add 150 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[2] The 3:1 solvent-to-sample ratio is effective for thorough precipitation.[16][18]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

3.2. Liquid Chromatography Conditions

A reversed-phase C18 column is selected for its proven ability to retain and separate polar nucleoside analogs like Acyclovir and its derivatives.[14][19] A gradient elution ensures that the analytes are eluted with a sharp peak shape, improving sensitivity and resolution from matrix components.

ParameterRecommended Condition
LC System UHPLC/HPLC system capable of binary gradient elution
Column Waters Atlantis T3 C18 (2.1 x 50 mm, 3 µm) or equivalent
Mobile Phase A 0.2% Formic Acid and 2 mM Ammonium Acetate in Water
Mobile Phase B 0.2% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
3.5
3.6
5.0

Rationale: The acidic mobile phase (formic acid) promotes the protonation of the analytes, which is essential for positive mode electrospray ionization. Ammonium acetate helps to improve peak shape and ionization efficiency.

3.3. Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[14][20]

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte
O-[(Guanin-9-yl)methyl] Acyclovir
Acyclovir-d4 (IS)
Source Temperature 500°C
IonSpray Voltage +5500 V
Other Parameters Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) must be optimized for the specific instrument used.

Rationale: The precursor ion [M+H]⁺ is selected for both the analyte and the IS. The product ion at m/z 152.1 corresponds to the characteristic guanine moiety, a stable and abundant fragment for both molecules, providing a specific and sensitive transition for quantification.[14]

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[4][6][10] The validation should be performed in accordance with regulatory guidelines from the FDA and EMA.[5][7][21]

Validation ParameterPurposeAcceptance Criteria (based on FDA/EMA Guidelines[5][7])
Selectivity To ensure no endogenous components interfere with analyte/IS detection.Response in blank plasma should be <20% of LLOQ response for the analyte and <5% for the IS.
Linearity (Calibration Curve) To demonstrate a proportional relationship between concentration and response.At least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.
Lower Limit of Quantification (LLOQ) The lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%.
Recovery To measure the efficiency of the extraction process.Should be consistent, precise, and reproducible across QC levels.
Matrix Effect To assess the ion suppression or enhancement from plasma components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable during sample handling and storage.Mean concentration at each stability condition should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, and long-term stability.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of O-[(Guanin-9-yl)methyl] Acyclovir in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method demonstrates adherence to the principles of scientific integrity and is structured for validation according to international regulatory standards, making it a reliable tool for researchers and professionals in drug development.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). U.S. Food and Drug Administration.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020). U.S. Food and Drug Administration.
  • Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography - Heated Electrospray Ionization. (2012). UMB Digital Archive.
  • A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. (n.d.). PMC.
  • O-((GUANIN-9-YL)METHYL) ACYCLOVIR. (n.d.). gsrs.
  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA).
  • Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. (n.d.). PMC.
  • O-[(Guanin-9-yl)methyl] Acyclovir | 166762-90-9. (n.d.). MilliporeSigma.
  • O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046. (n.d.). PubChem.
  • Acyclovir | 59277-89-3. (2026). ChemicalBook.
  • A Comparative Guide to Internal Standards for the Bioanalytical Validation of Acyclovir. (n.d.). Benchchem.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies.
  • O-[(Guanin-9-yl)methyl] Acyclovir | CAS 166762-90-9. (n.d.). Santa Cruz Biotechnology.
  • Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.
  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF ACYCLOVIR IN PHARMACEUTICAL DOSAGE FORM. (n.d.). Pharmacophore.
  • Protein Precipitation (PPT) Extraction. (n.d.). Phenomenex.
  • Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. (2018). Journal of Applied Bioanalysis.
  • Development and validation of a sensitive LC-MS/MS method for determination of valacyclovir in human plasma. (n.d.). AKJournals.
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (2012). Taylor & Francis Online.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy.
  • A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. (n.d.). FAO AGRIS.
  • Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (2021). MDPI.

Sources

Application

Application Note: Synthesis, Isolation, and Characterization of O-[(Guanin-9-yl)methyl] Acyclovir Reference Standards

Executive Summary In the pharmaceutical manufacturing of the antiviral drug Acyclovir, rigorous impurity profiling is a critical regulatory requirement. One of the most challenging related substances to synthesize and is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical manufacturing of the antiviral drug Acyclovir, rigorous impurity profiling is a critical regulatory requirement. One of the most challenging related substances to synthesize and isolate is O-[(Guanin-9-yl)methyl] Acyclovir , officially designated in pharmacopeial monographs as Aciclovir EP Impurity J [1]. Structurally, it is a highly polar bis-guanine adduct linked by an ethylenebis(oxymethylene) chain.

This application note provides a comprehensive, self-validating methodology for the directed synthesis, reverse-phase isolation, and orthogonal analytical characterization of this impurity. Designed for drug development professionals, this guide details the mechanistic causality behind each experimental choice to ensure the reliable production of >98% pure reference standards.

Mechanistic Insights into Bis-Alkylation

During the industrial synthesis of Acyclovir, protected guanine (e.g., N2-acetylguanine) is alkylated using electrophiles such as 2-oxa-1,4-butanediol diacetate [2]. Impurity J is generated as a process impurity when a bis-electrophilic intermediate reacts with two equivalents of the guanine base.

Because extracting this impurity from crude API mother liquors yields sub-milligram quantities, a directed custom synthesis is mandatory for reference standard generation. The strategy relies on purposefully reacting two equivalents of a protected guanine with one equivalent of a bis-electrophile, followed by selective deprotection.

Synthesis G N2-Acetylguanine (2 Equivalents) Cond Condensation Reaction (pTSA, 110°C, Vacuum) G->Cond Alk 1,2-bis(acetoxymethoxy)ethane (1 Equivalent) Alk->Cond Int Bis-N2-Acetyl Intermediate Cond->Int Deprot Deprotection (Methanolic NaOH, RT) Int->Deprot Prod O-[(Guanin-9-yl)methyl] Acyclovir (EP Impurity J) Deprot->Prod

Directed synthetic pathway for O-[(Guanin-9-yl)methyl] Acyclovir (Impurity J).

Protocol 1: Directed Synthesis Workflow

Step 1: Catalytic Condensation
  • Charge Reactor: Suspend N2-acetylguanine (2.1 eq) and 1,2-bis(acetoxymethoxy)ethane (1.0 eq) in a reaction vessel.

  • Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (pTSA).

  • Reaction: Heat the mixture to 110°C under reduced pressure (vacuum) for 6 hours.

  • Quench: Cool to ambient temperature and triturate the crude bis-N2-acetyl intermediate with cold acetone.

Causality & Expertise:

  • Why N2-Acetyl protection? The acetyl group sterically and electronically shields the exocyclic amine, directing the oxocarbenium electrophile to attack the N9 (and partially N7) positions of the purine ring [3].

  • Why vacuum? The reaction generates acetic acid as a byproduct. According to Le Chatelier's principle, continuously distilling off this volatile byproduct under vacuum drives the equilibrium forward, maximizing the yield of the bis-adduct.

Step 2: Selective Deprotection
  • Hydrolysis: Suspend the intermediate in anhydrous methanol and add 2.0 M aqueous NaOH dropwise until the pH reaches 11.

  • Stirring: Maintain at room temperature for 4 hours.

  • Precipitation: Neutralize the mixture to pH 7.0 using 1.0 M HCl. The crude Impurity J will precipitate as an off-white solid.

Causality & Expertise: Alkaline hydrolysis is chosen over acidic deprotection because the ether linkages (-CH2-O-CH2-) in the acyclic chain are highly sensitive to acid-catalyzed cleavage. Mild alkaline conditions selectively cleave the N-acetyl amides while preserving the bis-ether backbone.

Protocol 2: Isolation and Purification Strategy

Standard normal-phase silica gel chromatography is entirely ineffective for this molecule. Due to its rigid, planar purine rings and extensive hydrogen-bonding network, Impurity J exhibits extreme polarity and insolubility in standard organic solvents.

Isolation Crude Crude Reaction Mixture (Contains N7-isomers) Dissolution Dissolution (DMSO or 0.1M NaOH) Crude->Dissolution Filtration 0.45 µm PTFE Filtration Dissolution->Filtration HPLC Prep-RP-HPLC Separation (C18, H2O/ACN + 0.1% TFA) Filtration->HPLC Fractions Fraction Collection (UV @ 254 nm) HPLC->Fractions Neutralization Neutralization & Desalting (Weak Cation Exchange) Fractions->Neutralization Lyo Lyophilization (Yields >98% Pure Powder) Neutralization->Lyo

Reverse-phase preparative HPLC isolation and purification workflow.

Preparative RP-HPLC Methodology
  • Sample Preparation: Dissolve the crude precipitate in a minimum volume of Dimethyl Sulfoxide (DMSO). Causality: DMSO is one of the few solvents capable of disrupting the strong intermolecular hydrogen bonds of the bis-guanine structure.

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 40% B over 30 minutes.

  • Detection: UV absorbance at 254 nm.

  • Desalting: Pass the pooled N9,N9'-isomer fractions through a weak cation exchange resin. Causality: Post-HPLC fractions contain TFA salts. Using a strong base for neutralization risks degrading the molecule. A weak cation exchange resin gently removes TFA counterions, ensuring the lyophilized product is the free base.

Analytical Validation & Quality Control

A reference standard protocol must be a self-validating system . The identity and purity of the isolated Impurity J must be orthogonally confirmed to ensure it is the N9,N9'-isomer and not the N7,N9' or N7,N7' kinetic variants.

If the HPLC-UV purity is >98% but the 1H-NMR shows a singlet at ~8.1 ppm instead of the expected ~7.8 ppm for the purine C8 proton, it indicates unwanted N7-alkylation. The workflow mandates 2D-NMR (HMBC) cross-validation before final batch release, ensuring structural identity is unequivocally proven.

Quantitative Data Summary
ParameterValue / Specification
Pharmacopeial Name Aciclovir EP Impurity J
IUPAC Name 9,9'-[1,2-ethanediylbis(oxymethylene)]bis(2-amino-1,9-dihydro-6H-purin-6-one)
CAS Registry Number 166762-90-9
Molecular Formula C14H16N10O4
Molecular Weight 388.34 g/mol
Monoisotopic Mass 388.1356 Da
Topological Polar Surface Area 189 Ų
Solubility Profile Soluble in DMSO, 0.1 M NaOH; Insoluble in H2O, MeOH, DCM
MS (ESI+) Base Peak [M+H]+ at m/z 389.1

Data corroborated by the[4] and [1].

References

  • PubChem , "O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046", National Center for Biotechnology Information. URL:[Link]

  • Pharmaffiliates , "Acyclovir - Impurity J (Freebase) | CAS No : 166762-90-9". URL:[Link]

  • Google Patents, "RU2111967C1 - Method of synthesis of aciclovir".

Sources

Method

Application Note: Quantitative Analysis of O-[(Guanin-9-yl)methyl] Acyclovir in Human Plasma by LC-MS/MS

Introduction: The Analytical Imperative for Acyclovir Quantification O-[(Guanin-9-yl)methyl] Acyclovir, commonly known as Acyclovir, is a cornerstone antiviral drug, primarily prescribed for infections caused by the herp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Acyclovir Quantification

O-[(Guanin-9-yl)methyl] Acyclovir, commonly known as Acyclovir, is a cornerstone antiviral drug, primarily prescribed for infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV). It functions as a synthetic purine nucleoside analogue that, upon phosphorylation in infected cells, inhibits viral DNA polymerase, thereby terminating viral replication. Given its widespread use, the accurate quantification of Acyclovir in biological matrices is paramount for a range of critical applications, including:

  • Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Essential for drug development and regulatory approval of new formulations.

  • Therapeutic Drug Monitoring (TDM): Crucial for optimizing dosage regimens, particularly in vulnerable patient populations such as neonates, the elderly, and individuals with renal impairment, to maximize efficacy while minimizing potential nephrotoxicity.

  • Clinical Research: To investigate drug-drug interactions, metabolic pathways, and correlations between plasma concentration and therapeutic outcomes.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this application. Its inherent selectivity and sensitivity enable precise quantification of Acyclovir, even at low concentrations, within complex biological matrices like human plasma. This application note provides a detailed, field-proven protocol for the sample preparation and subsequent LC-MS/MS analysis of Acyclovir, designed to deliver robust, reproducible, and accurate results.

The Analytical Challenge: Matrix Effects and Analyte Properties

The primary challenge in bioanalysis is isolating the analyte of interest from a complex mixture of endogenous components (proteins, lipids, salts, etc.) that can interfere with ionization and compromise analytical accuracy—a phenomenon known as the "matrix effect". Acyclovir's high polarity presents a specific challenge, as it can be difficult to retain on traditional reversed-phase liquid chromatography columns and may require specific extraction strategies for efficient recovery.

Our strategy is built upon a Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) cleanup. This two-stage approach provides a superior level of sample purification compared to PPT alone, significantly reducing matrix effects and enhancing the longevity of the analytical column and mass spectrometer interface.

Experimental Workflow: A Validated Path to Quantification

The entire analytical process, from sample receipt to final data analysis, is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (Acyclovir-d4) is critical, as it co-elutes with the analyte and experiences similar matrix effects, ensuring accurate correction for any variations during sample preparation and ionization.

Caption: High-level workflow from plasma sample to data analysis.

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
Acyclovir Reference Standard>99%Sigma-Aldrich, USP
Acyclovir-d4 (Internal Standard)>98%, 99% DToronto Research Chemicals
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Honeywell
Methanol (MeOH)LC-MS GradeFisher Scientific, Honeywell
Formic Acid (FA)LC-MS Grade, >99%Thermo Scientific, Sigma-Aldrich
Deionized Water>18.2 MΩ·cmMilli-Q® System
SPE CartridgesMixed-mode Cation ExchangeWaters, Agilent, Phenomenex
Step-by-Step Sample Preparation Protocol

This protocol is optimized for a 100 µL plasma sample volume.

  • Sample Thawing & Internal Standard Spiking:

    • Thaw frozen plasma samples completely at room temperature. Vortex gently for 10 seconds.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 20 µL of the Acyclovir-d4 internal standard (IS) working solution (e.g., 500 ng/mL in 50:50 MeOH:Water) to all samples, blanks, and calibration standards.

  • Protein Precipitation (PPT):

    • Rationale: This step removes the majority of plasma proteins, which can clog the LC column and SPE cartridge. Acetonitrile is an effective precipitating agent.

    • Add 200 µL of ice-cold acetonitrile to the tube.

    • Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Solid-Phase Extraction (SPE) - Cleanup:

    • Rationale: SPE provides a more thorough cleanup than PPT alone, removing phospholipids and other interferences that are not removed by precipitation. A mixed-mode cation exchange cartridge is ideal for retaining the basic guanine moiety of Acyclovir.

    • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Carefully aspirate the supernatant from the PPT step and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove residual salts and polar interferences.

    • Elution: Elute Acyclovir and Acyclovir-d4 with 1 mL of 5% Formic Acid in Methanol. The acid ensures the analyte is protonated and released from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Water with 0.1% Formic Acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Caption: Key parameters for the LC-MS/MS system.

Table 1: LC-MS/MS Method Parameters

ParameterSettingRationale
Liquid Chromatography
LC ColumnC18, 50 x 2.1 mm, 1.8 µmProvides excellent retention and peak shape for polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifier promotes protonation for positive mode ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/minStandard for analytical scale columns.
Injection Volume5 µL
Column Temperature40 °CEnsures reproducible retention times.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveAcyclovir readily forms [M+H]+ ions.
Capillary Voltage3.5 kVOptimized for efficient ion formation.
MRM Transition: AcyclovirQ1: 226.1 m/z → Q3: 152.1 m/zPrecursor [M+H]+ fragments to the stable guanine moiety.
MRM Transition: Acyclovir-d4Q1: 230.1 m/z → Q3: 152.1 m/zThe +4 Da shift is in the stable part of the molecule.
Dwell Time100 msBalances sensitivity with the number of points across the peak.

Data Analysis and System Suitability

  • Calibration Curve: A calibration curve should be constructed using a blank matrix spiked with known concentrations of Acyclovir. A linear range of 5-2000 ng/mL is typically achievable with this method. A weighted (1/x²) linear regression is recommended.

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to be run with the batch to ensure accuracy and precision. Acceptance criteria are typically ±15% (±20% at the Lower Limit of Quantification) of the nominal value.

  • System Suitability: Before analysis, inject a standard solution to verify retention time stability, peak shape, and instrument sensitivity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Analyte Recovery Incomplete elution from SPE; Inefficient protein precipitation.Ensure SPE elution solvent is sufficiently acidic (e.g., 5% FA). Check pH. Ensure ACN is cold and vortexing is vigorous during PPT.
High Matrix Effects Insufficient sample cleanup.Optimize the SPE wash step. Consider alternative SPE sorbents if co-eluting interferences persist.
Poor Peak Shape Column degradation; Improper reconstitution solvent.Ensure reconstitution solvent is weaker than the initial mobile phase to promote peak focusing. Replace the column if necessary.
Inconsistent Results Inconsistent pipetting; Internal standard degradation.Use calibrated pipettes. Prepare fresh IS working solutions regularly.

References

  • Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American Journal of Medicine, 73(1), 7-13. [Link]

  • Fletcher, C., et al. (2014). Population pharmacokinetics of acyclovir in neonates and young infants. Antimicrobial agents and chemotherapy, 58(11), 6546–6554. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Gao, F., et al. (2017). A sensitive and robust LC-MS/MS method for the simultaneous quantification of ten antiviral drugs in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 10-18. [Link]

  • Pan, C., et al. (2018). A strategy for correcting matrix effects in human plasma and urine for 168 multi-class pesticides and toxic chemicals by LC-MS/MS. Analytica Chimica Acta, 1038, 74-84. [Link]

  • O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309. [Link]

Application

Application Note: Comprehensive NMR Structural Elucidation of O-[(Guanin-9-yl)methyl] Acyclovir (CAS 166762-90-9)

Introduction O-[(Guanin-9-yl)methyl] Acyclovir, officially designated in pharmacopeial monographs as[1], is a critical related substance monitored during the synthesis, quality control, and stability testing of the antiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-[(Guanin-9-yl)methyl] Acyclovir, officially designated in pharmacopeial monographs as[1], is a critical related substance monitored during the synthesis, quality control, and stability testing of the antiviral active pharmaceutical ingredient (API) Acyclovir[]. Structurally, it is a symmetrical dimer where two guanine moieties are bridged by an ethane-1,2-diylbis(oxymethylene) linker. Accurately identifying and quantifying this impurity is mandated by ICH Q3A guidelines to ensure drug safety and efficacy.

This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of Impurity J. By leveraging 1D and 2D NMR techniques, analytical scientists can unambiguously differentiate this dimeric impurity from the monomeric Acyclovir API and other process-related degradants.

Chemical Identity and Properties

Before initiating spectral analysis, it is critical to establish the structural parameters that will dictate the expected NMR signals. Because the molecule possesses C2v​ symmetry in solution, the number of observed NMR signals will be exactly half of the total carbon and non-exchangeable proton count.

Table 1: Chemical and Structural Properties

PropertyValue
Compound Name O-[(Guanin-9-yl)methyl] Acyclovir
Pharmacopeial Name Aciclovir EP Impurity J / Acyclovir 9,9'-Diguanyl analog
CAS Number 166762-90-9
Molecular Formula C₁₄H₁₆N₁₀O₄
Molecular Weight 388.34 g/mol
Symmetry Symmetrical Dimer (Equivalent functional halves)

Experimental Protocol

Causality and Solvent Selection

Acyclovir and its diguanyl analogs exhibit notoriously poor solubility in standard organic solvents due to extensive [3]. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent of choice. It acts as a strong hydrogen-bond acceptor, effectively disrupting the guanine-guanine stacking networks that would otherwise cause severe line broadening and signal suppression[4].

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 10.0 mg of the O-[(Guanin-9-yl)methyl] Acyclovir reference standard.

  • Dissolution : Dissolve the standard in 0.6 mL of 99.9% atom-D DMSO-d6. Sonicate the mixture for 5 minutes at 30°C to ensure complete dissolution and homogenization.

  • Internal Standard : Add 0.05% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference ( δ = 0.00 ppm).

  • Instrument Setup : Transfer the clear solution to a high-quality 5 mm NMR tube. Acquire spectra using a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband multinuclear probe.

  • Acquisition Parameters :

    • ¹H NMR : 16–32 scans, 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds. This ensures full longitudinal relaxation of exchangeable protons, which is mandatory because the self-validation of this protocol relies entirely on exact integration ratios.

    • ¹³C NMR : 1024–2048 scans, proton-decoupled, D1 of 2.0 seconds.

    • 2D NMR (HMBC) : Optimize the long-range coupling constant delay for 3JCH​ = 8 Hz to map the ether linkages across the dimer bridge.

Workflow Start O-[(Guanin-9-yl)methyl] Acyclovir (Impurity J) Sample Prep Sample Preparation (Dissolution in DMSO-d6) Start->Prep NMR1D 1D NMR Acquisition (1H & 13C) Prep->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Analysis Spectral Analysis & Signal Assignment NMR2D->Analysis Validation Structural Confirmation (Symmetry & Linkage) Analysis->Validation

Figure 1: Systematic NMR elucidation workflow for Acyclovir Impurity J.

Results and Discussion

¹H NMR Analysis and Self-Validation

The fundamental diagnostic feature of Impurity J is its symmetry. The guanine system is identified by the highly deshielded N1-H lactam proton at δ ~10.6 ppm and the exocyclic N2-NH₂ protons at δ ~6.5 ppm[5]. The sharp singlet at δ ~7.8 ppm is definitively assigned to the H-8 proton of the purine ring[4].

Unlike the Acyclovir monomer, which possesses an asymmetric -CH₂-O-CH₂-CH₂-OH tail, Impurity J lacks a terminal hydroxyl signal. Instead, the linker region displays only two distinct aliphatic singlets representing the equivalent halves of the dimer bridge.

Trustworthiness Check: The protocol is self-validating. The integration ratio of the N1-H (2H) : H-8 (2H) : N9-CH₂-O (4H) : O-CH₂-CH₂-O (4H) must be exactly 1:1:2:2 . Any deviation indicates incomplete dimerization, co-eluting monomeric impurities, or insufficient D1 relaxation during acquisition.

Table 2: ¹H NMR Assignments (DMSO-d6, 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Significance
10.60Broad Singlet2HN1-H (Lactam)Confirms presence of two intact guanine rings
7.80Singlet2HC8-H (Purine)Diagnostic purine proton
6.50Broad Singlet4HN2-NH₂ (Amine)Exocyclic amine groups
5.35Singlet4HN9-CH₂-OLinker attachment to purine N9
3.50Singlet4HO-CH₂-CH₂-OSymmetrical ethylene bridge
¹³C NMR Analysis

The ¹³C NMR spectrum further corroborates the symmetry. Only seven distinct carbon signals are observed for a molecule containing 14 carbon atoms.

Table 3: ¹³C NMR Assignments (DMSO-d6, 100 MHz)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
157.0Quaternary (C=O)C-6 (Guanine)
154.0QuaternaryC-2 (Guanine)
151.5QuaternaryC-4 (Guanine)
137.8Methine (CH)C-8 (Guanine)
116.5QuaternaryC-5 (Guanine)
72.0Methylene (CH₂)N9-CH₂-O (Linker)
67.5Methylene (CH₂)O-CH₂-CH₂-O (Linker)
2D NMR: Linkage Confirmation via HMBC

To absolutely confirm the connectivity of the dimer and rule out isomeric attachments (e.g., N7-linkage), Heteronuclear Multiple Bond Correlation (HMBC) is employed. The H-8 proton ( δ 7.8) shows a strong 3J correlation to the N9-CH₂-O carbon ( δ ~72.0), confirming the attachment of the linker to the N9 position of the purine ring. Crucially, the N9-CH₂-O protons ( δ 5.35) show 3J correlations to both C-4 and C-8 of the purine ring, and a 3J correlation to the ethylene bridge carbons ( δ ~67.5), locking the entire dimeric structure in place.

HMBC H8 Proton: H-8 (δ 7.8 ppm) C4 Carbon: C-4 (δ 151.5 ppm) H8->C4 3J C1_linker Carbon: N-CH2-O (δ 72.0 ppm) H8->C1_linker 3J H1_linker Proton: N-CH2-O (δ 5.35 ppm) H1_linker->C4 3J C8 Carbon: C-8 (δ 137.8 ppm) H1_linker->C8 3J C2_linker Carbon: O-CH2-CH2-O (δ 67.5 ppm) H1_linker->C2_linker 3J H2_linker Proton: O-CH2-CH2-O (δ 3.5 ppm) H2_linker->C1_linker 3J

Figure 2: Key HMBC interactions confirming the symmetrical dimer linkage.

Conclusion

The NMR structural elucidation of O-[(Guanin-9-yl)methyl] Acyclovir relies heavily on the principle of molecular symmetry and precise integration ratios. By utilizing DMSO-d6 to overcome severe solubility barriers and applying 2D HMBC to map the ether linkages across the dimer bridge, analysts can establish a self-validating dataset. This methodology unequivocally proves the dimeric nature of Aciclovir EP Impurity J, ensuring high-fidelity reference standard characterization for stringent regulatory submissions.

References

  • Title : Aciclovir EP Impurity J | 166762-90-9 Source : SynZeal URL :[Link]

  • Title : Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir Source : ACS Omega URL : [Link]

  • Title : Application of Quantitative Nuclear Magnetic Resonance Spectroscopy for the Determination of Amantadine and Acyclovir Source : Journal of AOAC INTERNATIONAL URL : [Link]

  • Title : Inclusion complex of the antiviral drug acyclovir with cyclodextrin in aqueous solution and in solid state Source : Semantic Scholar URL :[Link]

Sources

Method

Application Note: Quantitative Analysis of O-[(Guanin-9-yl)methyl] Acyclovir in Pharmaceutical Formulations by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Abstract This application note details a robust and validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the precise and accurate quantification of O-[(Guanin-9-yl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the precise and accurate quantification of O-[(Guanin-9-yl)methyl] Acyclovir, a potential impurity or related substance of the antiviral drug Acyclovir, in pharmaceutical formulations. The described methodology provides the necessary sensitivity, selectivity, and speed for routine quality control and stability testing. The protocol herein is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2]

Introduction

Acyclovir, chemically known as 9-(2-hydroxyethoxymethyl)guanine, is a widely utilized antiviral medication effective against various herpes virus infections.[3] During the synthesis of Acyclovir or upon its degradation, various related substances and impurities can be formed.[4][5] One such potential impurity is O-[(Guanin-9-yl)methyl] Acyclovir, also referred to as Acyclovir Impurity J.[6][7] The presence and quantity of such impurities must be meticulously controlled to ensure the safety and efficacy of the final pharmaceutical product.

The structural similarity between Acyclovir and its related substances necessitates a highly selective analytical method for accurate quantification. While High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for Acyclovir analysis, UHPLC-MS/MS offers superior sensitivity and specificity, which is crucial for the detection and quantification of impurities at low levels.[8][9][10][11] This application note presents a comprehensive protocol for the quantitative analysis of O-[(Guanin-9-yl)methyl] Acyclovir, providing researchers, scientists, and drug development professionals with a reliable and validated method.

Experimental

Instrumentation and Materials
  • UHPLC System: A Waters Acquity H-Class UHPLC system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.[12]

  • Mass Spectrometer: A Xevo TQD triple quadrupole mass spectrometer or equivalent, with an electrospray ionization (ESI) source.[12]

  • Analytical Column: A Luna Omega C18 column (1.6 μm; 2.1 × 150 mm) or equivalent reversed-phase column.[12][13]

  • Reagents and Standards:

    • O-[(Guanin-9-yl)methyl] Acyclovir reference standard (purity ≥98%)

    • Acyclovir reference standard (purity ≥98%)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Purified water (18.2 MΩ·cm)

Chromatographic and Mass Spectrometric Conditions

The causality behind the selection of these parameters is to achieve optimal separation of O-[(Guanin-9-yl)methyl] Acyclovir from Acyclovir and other potential matrix components, while ensuring sensitive and specific detection by the mass spectrometer. A gradient elution is employed to facilitate the separation of compounds with differing polarities. The use of formic acid and ammonium acetate in the mobile phase aids in the ionization of the analytes for ESI-MS detection.

Table 1: UHPLC and MS/MS Parameters

ParameterCondition
UHPLC
ColumnLuna Omega C18 (1.6 μm; 2.1 × 150 mm)
Mobile Phase A2 mmol/L Ammonium acetate, 0.1% Formic acid in 5% Acetonitrile (v/v/v)[13]
Mobile Phase B2 mmol/L Ammonium acetate, 0.1% Formic acid in 95% Acetonitrile (v/v/v)[13]
Flow Rate0.4 mL/min
Column Temperature40°C[13]
Injection Volume5 µL
Gradient ProgramTime (min)
0.0
5.0
6.0
6.1
8.0
MS/MS
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsTo be determined by infusion of individual standards
O-[(Guanin-9-yl)methyl] Acyclovir: Precursor Ion > Product Ion
Acyclovir: Precursor Ion > Product Ion

Protocols

Standard Solution Preparation

Rationale: Accurate preparation of standard solutions is fundamental for the calibration curve and subsequent quantification. A stock solution is prepared at a high concentration and then serially diluted to create calibration standards and quality control samples.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of O-[(Guanin-9-yl)methyl] Acyclovir reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the same diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve a concentration range suitable for the expected impurity levels (e.g., 0.05 - 10 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy and precision of the method.

Sample Preparation from Pharmaceutical Formulations

Rationale: The goal of sample preparation is to extract the analyte of interest from the formulation matrix while minimizing interferences. The choice of extraction solvent should ensure complete dissolution of the analyte.

  • Tablets/Capsules:

    • Accurately weigh and finely powder a representative number of tablets or the content of capsules.

    • Transfer a portion of the powder equivalent to a single dose of Acyclovir into a volumetric flask.

    • Add a suitable volume of a 50:50 (v/v) mixture of methanol and water to dissolve the active ingredient and the impurity.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the same solvent and mix well.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Ointments/Creams:

    • Accurately weigh a representative amount of the formulation.

    • Disperse the sample in a suitable non-polar solvent (e.g., hexane) to dissolve the base.

    • Perform a liquid-liquid extraction with a polar solvent (e.g., 50:50 methanol/water) to extract the analyte.

    • Separate the polar layer and filter through a 0.22 µm syringe filter before analysis.

  • Intravenous Solutions:

    • Directly dilute the solution with the mobile phase A to a concentration within the calibration range.

    • Filter through a 0.22 µm syringe filter if necessary.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Formulation Pharmaceutical Formulation (Tablet, Ointment, IV) Weighing Accurate Weighing/ Measurement Formulation->Weighing Dissolution Dissolution/ Extraction Weighing->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection into UHPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report G cluster_relationship Chemical Relationship Guanine Guanine Acyclovir Acyclovir Guanine->Acyclovir is a precursor of Impurity O-[(Guanin-9-yl)methyl] Acyclovir Guanine->Impurity is a component of Acyclovir->Impurity can form

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Strategies for the Recovery of O-[(Guanin-9-yl)methyl] Acyclovir

Introduction & Chemical Context O-[(Guanin-9-yl)methyl] Acyclovir (CAS 166762-90-9), pharmacopoeially recognized as Acyclovir EP Impurity J or Acyclovir dimer, is a critical structural impurity generated by coupling reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

O-[(Guanin-9-yl)methyl] Acyclovir (CAS 166762-90-9), pharmacopoeially recognized as Acyclovir EP Impurity J or Acyclovir dimer, is a critical structural impurity generated by coupling reactions between acyclovir units during active pharmaceutical ingredient (API) synthesis or prolonged storage . With a molecular weight of 388.34 g/mol and a molecular formula of C14H16N10O4, this dimer contains two guanine-like moieties, rendering it highly polar and rich in hydrogen-bond donors and acceptors .

Because of its structural similarity to the parent drug, isolating and recovering this impurity from complex biological matrices or API mixtures is analytically challenging. Like acyclovir, the dimer is amphoteric, possessing pKa values of approximately 2.2–2.5 (basic guanine nitrogens) and 9.0–9.3 (acidic amide protons) . This application note details the causality-driven development of a self-validating Solid-Phase Extraction (SPE) methodology to achieve high-recovery, interference-free isolation of Acyclovir Impurity J.

Mechanistic Rationale: Why Mixed-Mode SPE?

Standard reversed-phase (C18) extraction typically yields poor recovery for acyclovir and its analogs due to their extreme polarity and lack of hydrophobic retention . While ion-pairing agents (e.g., sodium octanesulfonate) can force C18 retention, they severely suppress ionization in downstream LC-MS/MS analysis .

The Causality of Mixed-Mode Strong Cation Exchange (MCX): To bypass the limitations of C18, a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent is the optimal choice [[1]]([Link]).

  • Electrostatic Trapping: By acidifying the sample to pH < 2.5, the basic secondary and tertiary amines on the dimer's guanine rings become fully protonated (cationic). These cations bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Orthogonal Washing: Because the analyte is locked in place via ionic bonds, the cartridge can be aggressively washed with 100% organic solvents (like methanol) to strip away hydrophobic interferences without risking analyte breakthrough.

  • Targeted Elution: Introducing a high-pH elution solvent (e.g., 5% NH₄OH) deprotonates the guanine nitrogens, neutralizing the molecule, breaking the ionic bond, and allowing the organic solvent to elute the purified dimer.

Experimental Methodologies

Protocol A: Mixed-Mode Strong Cation Exchange (Primary Method)

Sorbent: Polymeric MCX (e.g., Oasis MCX, 30 mg, 3 cc)

  • Step 1: Sample Pre-treatment (Ionization Control) Dilute 200 µL of the sample matrix (plasma, API solution, or environmental water) with 200 µL of 2% Formic Acid (aq). Vortex for 30 seconds. Causality: Drops the pH below the 2.5 pKa threshold, ensuring 100% protonation of the guanine moieties.

  • Step 2: Cartridge Conditioning (Sorbent Activation) Pass 2.0 mL of 100% Methanol through the cartridge, followed by 2.0 mL of 2% Formic Acid (aq). Do not allow the sorbent bed to dry.

  • Step 3: Sample Loading Load the acidified sample onto the cartridge at a controlled flow rate of 1.0 mL/min.

  • Step 4: Orthogonal Washing (Interference Removal) Wash 1: 2.0 mL of 2% Formic Acid (aq). Causality: Removes polar, neutral, and acidic interferences. Wash 2: 2.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences. The analyte remains ionically bound.

  • Step 5: Elution (Analyte Release) Elute with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (> 10) neutralizes the analyte, breaking the electrostatic interaction with the sulfonic acid groups.

  • Step 6: Reconstitution Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 200 µL of the initial LC mobile phase.

Protocol B: Ion-Pair Reversed-Phase C18 (Alternative Method)

Sorbent: Silica-based C18 (e.g., Sep-Pak C18, 50 mg, 1 cc) (Note: Recommended only for UV/Vis detection, as ion-pairing agents suppress MS signals).

  • Step 1: Sample Pre-treatment: Mix 200 µL of sample with 200 µL of 10 mM sodium octanesulfonate buffer (adjusted to pH 2.5 with H₃PO₄).

  • Step 2: Conditioning: 2.0 mL Methanol, followed by 2.0 mL of the ion-pair buffer.

  • Step 3: Loading: Load the sample at 1.0 mL/min.

  • Step 4: Washing: Wash with 2.0 mL of 5 mM sodium octanesulfonate in water.

  • Step 5: Elution: Elute with 2.0 mL of 100% Methanol.

System Validation & Quality Control Framework

To ensure trustworthiness, every SPE run must be treated as a self-validating system . Do not assume theoretical recovery. Incorporate the following three-tier QC framework into every batch:

  • Pre-Extraction Spike (A): Spike a known concentration of Impurity J into a blank matrix before SPE.

  • Post-Extraction Spike (B): Perform SPE on a blank matrix, then spike the eluate with the same concentration of Impurity J.

  • Neat Standard (C): The same concentration of Impurity J in pure reconstitution solvent.

Self-Validation Equations:

  • Absolute Recovery (%) = (AreaA​/AreaB​)×100 . (Validates the physical retention and elution efficiency of the cartridge).

  • Matrix Effect (%) = (AreaB​/AreaC​)×100 . (Validates the washing steps; values < 100% indicate ion suppression, > 100% indicate ion enhancement).

Quantitative Data & Recovery Profiles

The following table summarizes the expected quantitative performance of both protocols when extracting O-[(Guanin-9-yl)methyl] Acyclovir from a complex biological matrix (e.g., human plasma).

Analytical ParameterProtocol A: MCX (Primary)Protocol B: Ion-Pair C18 (Alternative)
Absolute Recovery (%) 94.5% – 98.2%81.0% – 86.5%
Matrix Effect (%) 96.0% (Minimal suppression)78.0% (Significant suppression)
Precision (RSD, n=6) < 3.0%6.5% – 8.2%
LC-MS/MS Compatibility Excellent (Volatile reagents used)Poor (Non-volatile ion-pairing agents)
Extract Cleanliness High (Due to 100% organic wash)Moderate (Aqueous wash only)

Workflow Visualization

SPE_Workflow Prep Sample Pre-treatment Acidify to pH < 2.5 Load Load Sample Retention via Ion-Exchange Prep->Load Cond Condition MCX Cartridge MeOH → 2% Formic Acid Cond->Load Wash1 Wash 1: 2% Formic Acid (Removes polar neutrals) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic neutrals) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes charge, elutes dimer) Wash2->Elute

Figure 1: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for Acyclovir EP Impurity J.

Troubleshooting & Optimization

  • Low Absolute Recovery: If recovery drops below 85% in the MCX protocol, the elution solvent may not be basic enough to fully neutralize the guanine moieties. Increase the NH₄OH concentration to 10% or reduce the elution flow rate to allow more interaction time.

  • Analyte Breakthrough During Loading: Ensure the sample pH is strictly below 2.5. If the matrix has a high buffering capacity, additional formic acid or 0.1 N HCl may be required during the pre-treatment step.

References

  • Veeprho. "Acyclovir EP Impurity J | CAS 166762-90-9". Veeprho Pharmaceuticals. URL: [Link]

  • National Center for Biotechnology Information. "O-((Guanin-9-yl)methyl) acyclovir | CID 135565046". PubChem. URL:[Link]

  • MDPI. "Method Development, Stability, and Pharmacokinetic Studies of Acyclovir-Loaded Topical Formulation in Spiked Rat Plasma". Pharmaceutics. URL:[Link]

  • Oxford University Press. "Selective Determination of Antiretroviral Agents Tenofovir, Emtricitabine, and Lamivudine in Human Plasma by a LC-MS/MS Method". Journal of Chromatographic Science. URL:[Link]

  • AKJournals. "Development and validation of a sensitive LC-MS/MS method for determination of valacyclovir in human plasma". Acta Chromatographica. URL:[Link]

  • LEW. "Application of the Ion-Pair Mechanism for the Determination of Acyclovir in Plasma Samples". Revue Roumaine de Chimie. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution Issues with O-[(Guanin-9-yl)methyl] Acyclovir

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic impurity profiling of antiviral active pharmaceutical ingredients (APIs). One of the most notorious related substances in Acyclovir analysis is O-[(Guanin-9-yl)methyl] Acyclovir , formally recognized in pharmacopeias as Aciclovir Impurity J [1].

With a molecular weight of 388.34 g/mol , this dimeric impurity contains two guanine-like moieties. Its bulky, hydrophobic nature, combined with multiple hydrogen-bond donors and acceptors, makes it highly susceptible to secondary interactions on standard silica-based stationary phases. This guide provides field-proven, self-validating methodologies to resolve co-elution issues involving Impurity J.

Mechanistic Insights: The Causality of Co-Elution

Before arbitrarily altering method parameters, we must understand why Impurity J co-elutes.

  • Silanol Interactions & Ionization: The guanine moieties have pKa values of approximately 2.27 and 9.25 [2]. At a mobile phase pH above 4.0, residual silanols on the stationary phase ionize ( SiO− ). The basic nitrogen atoms on Impurity J interact strongly with these anionic sites via ion-exchange mechanisms. This causes severe peak tailing that bleeds into adjacent late-eluting peaks (e.g., Impurity F or Impurity K).

  • Selectivity ( α ) vs. Efficiency ( N ): True co-elution (symmetrical overlapping peaks) indicates a lack of selectivity. This is often due to an overly steep gradient that forces structurally similar dimers to elute simultaneously before they can adequately partition.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Impurity J peak is tailing severely and merging with the subsequent impurity. How do I fix this? A1: The root cause is secondary ion-exchange interactions. You must suppress silanol ionization. Adjust your aqueous mobile phase strictly to pH 2.5–3.0 using phosphoric acid or a suitable buffer [2, 4]. At this pH, residual silanols are protonated (neutral), and the guanine moieties are maintained in a consistent ionization state, shifting the retention mechanism purely to hydrophobic partitioning. If tailing persists, switch to a polar-embedded column (e.g., Cyano/SB-CN) or a highly end-capped C18 column [2].

Q2: Both peaks are perfectly symmetrical but elute at the exact same retention time. What is the next logical step? A2: This is a selectivity ( α ) issue. First, flatten the gradient slope during the specific elution window of Impurity J (typically the late organic phase). If altering the gradient slope does not resolve the critical pair, change the organic modifier. Methanol provides different hydrogen-bonding selectivity compared to Acetonitrile. A ternary mixture (Buffer:Acetonitrile:Methanol) often provides the exact α needed to separate dimeric acyclovir impurities.

Q3: Can column temperature be used as a primary resolution tool for this impurity? A3: Yes. Because Impurity J is a bulky dimer, its mass transfer kinetics into and out of the stationary phase pores are significantly slower than monomeric acyclovir. Increasing the column temperature (e.g., up to 60 °C in UHPLC methods) decreases mobile phase viscosity, improves mass transfer, and sharpens the peak, thereby increasing resolution ( Rs​ ) without altering the mobile phase chemistry [3].

Experimental Protocol: Validated Workflow for Impurity J Resolution

This self-validating protocol utilizes UHPLC principles to separate Acyclovir related substances, specifically targeting the isolation of Impurity J. The method validates itself by requiring a strict system suitability threshold before sample analysis can proceed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to exactly 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: Syncronis C18 (100 mm × 3.0 mm, 1.7 µm) or an equivalent highly end-capped/cyano phase column [2, 3].

  • Temperature: 60 °C (Critical for the mass transfer of the dimer).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm.

Step 3: Gradient Program Setup Program a multi-step gradient to ensure early elution of polar impurities and high-resolution separation of late-eluting dimers:

  • 0.0 - 1.0 min: 2% B (Isocratic hold for Acyclovir and early polar impurities)

  • 1.0 - 3.5 min: 2% 30% B (Linear ramp)

  • 3.5 - 4.5 min: 30% 50% B (Flatter ramp specifically designed to resolve Impurity J from adjacent dimers)

  • 4.5 - 5.0 min: 2% B (Re-equilibration)

Step 4: System Suitability Validation Inject a resolution mixture containing Acyclovir, Impurity F, and Impurity J. The system is validated only if the resolution ( Rs​ ) between Impurity J and its closest eluting neighbor is ≥1.5 , and the tailing factor ( Tf​ ) for Impurity J is ≤1.2 .

Data Presentation: Impact of Chromatographic Parameters
ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Impurity J
Buffer pH pH 4.5 - 6.0pH 2.5 - 3.0Suppresses silanol ionization; eliminates peak tailing[2, 4].
Column Chemistry Standard C18 (Non-end-capped)End-capped C18 or Cyano (SB-CN)Prevents secondary ion-exchange with basic nitrogen atoms [2].
Temperature 25 °C (Ambient)45 °C - 60 °CEnhances mass transfer kinetics for the bulky dimer; sharpens peaks [3].
Gradient Profile Steep linear (e.g., 5-95% in 5 min)Shallow multi-step rampIncreases selectivity ( α ) between structurally similar dimeric impurities.
Visualizations

G Start Identify Co-elution (Impurity J) CheckPeak Analyze Peak Shape Tailing vs. True Co-elution Start->CheckPeak Tailing Severe Tailing Observed CheckPeak->Tailing TrueCoelution Symmetrical Overlap CheckPeak->TrueCoelution AdjustPH Adjust Buffer pH to 2.5-3.0 Use End-capped/CN Column Tailing->AdjustPH Secondary Interactions AdjustGrad Flatten Gradient Slope Change Organic Modifier TrueCoelution->AdjustGrad Selectivity Issue Validate Validate Resolution (Rs > 1.5) AdjustPH->Validate AdjustGrad->Validate

Figure 1: Decision tree for troubleshooting Impurity J co-elution based on peak morphology.

Mechanism ImpJ O-[(Guanin-9-yl)methyl] Acyclovir (Dual Guanine Moieties) Interaction Strong Ion-Exchange & H-Bonding ImpJ->Interaction High pH LowPH Acidic Buffer (pH 2.5) SiOH (Neutral) ImpJ->LowPH Optimized Method Silanol Ionized Silanols (pH > 4) SiO- Silanol->Interaction Tailing Peak Tailing & Co-elution Interaction->Tailing Resolution Hydrophobic Retention Only Sharp Peak (Rs > 1.5) LowPH->Resolution

Figure 2: Mechanistic pathway of Impurity J retention and the corrective effect of pH optimization.

References
  • PubChem. "O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046". National Center for Biotechnology Information.1

  • CEU Repositorio Institucional. "LC methods for acyclovir and related impurities determination". Elsevier. 2

  • RSC Publishing. "Development and validation of rapid UHPLC method for determination of aciclovir, its impurities and preservatives in topical cream". 3

  • PMC. "Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection". National Institutes of Health.4

Sources

Optimization

Technical Support Center: HPLC/UHPLC Gradient Optimization for O-[(Guanin-9-yl)methyl] Acyclovir

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of O-[(Guanin-9-yl)methyl] Acyclovir (CAS 166762-90-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of O-[(Guanin-9-yl)methyl] Acyclovir (CAS 166762-90-9). Because this specific impurity features a bulky, dual-purine ring structure linked via a methyl ether bridge, it presents unique retention challenges compared to the parent active pharmaceutical ingredient (API).

This guide bypasses generic advice, focusing exclusively on the mechanistic causality behind gradient optimization, troubleshooting critical separation failures, and establishing self-validating protocols.

Expert Insights: The Causality of Separation Dynamics

The chemical properties of1 dictate its chromatographic behavior[1]. With two guanine moieties, the molecule is rich in hydrogen-bond acceptors and donors, possessing dual pKa​ values (approximately 2.3 and 9.3).

Under highly aqueous isocratic conditions, the subtle hydrophobic differences between Acyclovir, Guanine, and O-[(Guanin-9-yl)methyl] Acyclovir are masked, leading to co-elution. According to established methodologies for2, utilizing a cyano stationary phase (SB-CN) or a robust C18 column combined with a precisely tuned gradient mobile phase is critical for resolving these complex impurity profiles[2].

RetentionMechanism Analyte O-[(Guanin-9-yl)methyl] Acyclovir (pKa ~2.3, 9.3) State Neutral/Slightly Protonated Optimized Hydrophobicity Analyte->State pH Mobile Phase pH 3.0 (e.g., 25mM H3PO4) pH->State Suppresses Ionization Interaction SB-CN / C18 Column Dipole & Hydrophobic Binding State->Interaction Enhances Retention Resolution Baseline Resolution Achieved Interaction->Resolution Gradient Elution

Fig 1: Mechanistic pathway of analyte retention based on mobile phase pH and column interaction.

Troubleshooting Guide & FAQs

Q1: Why does O-[(Guanin-9-yl)methyl] Acyclovir co-elute with Acyclovir or Impurity C under standard isocratic conditions? Causality: Isocratic methods often rely on a fixed organic concentration (e.g., 4% Acetonitrile) that is too strong for the initial retention of polar impurities, yet too weak to efficiently elute bulkier dual-ring structures, causing them to "bunch up" near the solvent front or the main peak. Solution: Implement a shallow gradient. Start with a 2-4% organic hold to separate early eluters (like Guanine), then ramp the organic modifier slowly (0.5% to 1.0% per minute) to selectively desorb the bulkier O-[(Guanin-9-yl)methyl] derivative based on its larger hydrophobic surface area.

Q2: I am experiencing severe peak tailing ( Tf​>2.0 ) for this specific impurity. How do I correct this? Causality: The purine nitrogens in the dual guanine rings act as strong hydrogen bond acceptors. If the mobile phase pH fluctuates above 4.0, or if the column has unendcapped silanols, secondary ion-exchange interactions occur, dragging the peak tail. Solution: Strictly control the pH between 3.0 and 3.5. The 3 demonstrates that a gradient utilizing 20 mM ammonium acetate (pH 3.5) effectively suppresses these secondary interactions[3]. Alternatively, switch to a sterically protected Cyano (SB-CN) column to leverage dipole-dipole interactions over pure hydrophobic partitioning.

Q3: How does buffer molarity affect the retention time of this impurity? Causality: Higher buffer molarity increases the ionic strength of the mobile phase. Because O-[(Guanin-9-yl)methyl] Acyclovir is highly polar, increased ionic strength drives the molecule into the hydrophobic stationary phase via the "salting-out" effect, increasing retention time. Solution: Maintain a strict buffer concentration of 20 mM to 25 mM. Dropping below 10 mM will cause retention times to drift earlier and compromise peak shape.

Quantitative Data Summary: Gradient Parameter Optimization

To facilitate rapid method development, the following table synthesizes the empirical impact of gradient parameters on the system suitability criteria for O-[(Guanin-9-yl)methyl] Acyclovir.

Parameter AdjustedRange TestedImpact on Impurity RetentionImpact on Resolution ( Rs​ )
Mobile Phase pH 2.0 – 5.0High retention at pH 3.0; Drops significantly at pH > 4.0 due to ionization.Maximum Rs​ achieved at pH 3.0 – 3.5.
Buffer Molarity 10 – 50 mMRetention increases linearly with molarity (salting-out effect).Optimal peak shape and Rs​ at 20 – 25 mM.
Initial Organic % 2% – 10%Drastic decrease in retention if starting > 5%.Co-elution with Acyclovir API at > 5%.
Gradient Slope 0.5% – 2%/minSteeper slope sharpens the peak but compresses the chromatogram.Optimal separation at 0.5% – 1.0%/min.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It dictates that the method must prove its own analytical fitness before any unknown samples are processed.

GradientWorkflow Step1 1. Initial Isocratic Screening (Buffer pH 3.0-3.5 / 4% ACN) Step2 2. Assess Co-elution Check Rs between Acyclovir & O-[(Guanin-9-yl)methyl] Acyclovir Step1->Step2 Step3 3. Implement Shallow Gradient (4% to 15% ACN over 20 min) Step2->Step3 If Rs < 2.0 Step4 4. Fine-Tune Buffer Molarity (20-25 mM) to optimize ionic strength Step3->Step4 Step5 5. System Suitability Validation (Pass if Rs > 2.0, Tf < 1.5) Step4->Step5 Step5->Step3 If Validation Fails

Fig 2: Iterative workflow for optimizing mobile phase gradients to separate acyclovir impurities.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve accurately weighed Ammonium Acetate to achieve a 20 mM solution in MS-grade water. Adjust the pH to exactly 3.5 using glacial acetic acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile. (Note: To prevent baseline drift at 254 nm, you may optionally use a mixture of 90% ACN / 10% Buffer A).

Step 2: Gradient Program Setup Program the UHPLC/HPLC pump with the following shallow gradient to ensure selective desorption:

  • 0.0 – 5.0 min: 4% B (Isocratic hold to elute early impurities like Guanine)

  • 5.0 – 25.0 min: 4% 15% B (Linear ramp at 0.55%/min for O-[(Guanin-9-yl)methyl] Acyclovir)

  • 25.0 – 30.0 min: 15% 50% B (Column wash)

  • 30.0 – 35.0 min: 4% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min. Column Temp: 25°C. Detection: UV at 254 nm.

Step 3: Self-Validating System Check Before analyzing samples, inject a System Suitability Solution (SSS) containing 10 µg/mL Acyclovir and 1 µg/mL O-[(Guanin-9-yl)methyl] Acyclovir.

  • Validation Gate 1 (Peak Shape): The Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

    • Causality Check: If Tf​>1.5 , secondary silanol interactions are occurring. Action: Verify the buffer pH is exactly 3.5 and ensure the column is fully equilibrated.

  • Validation Gate 2 (Resolution): The Resolution ( Rs​ ) between Acyclovir and the impurity must be ≥2.0 .

    • Causality Check: If Rs​<2.0 , the gradient slope is too steep, causing co-elution. Action: Reduce the rate of organic modifier increase to 0.4%/min during the 5.0 – 25.0 min window.

Step 4: Sample Execution Once the system passes both validation gates, proceed with sample injections. The protocol is now self-validated for accuracy and specificity.

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Troubleshooting

Improving LC-MS detection limits for O-[(Guanin-9-yl)methyl] Acyclovir trace analysis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical resource to address the specific analytical challenges associated with the trace quantification of O-[(Guanin-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical resource to address the specific analytical challenges associated with the trace quantification of O-[(Guanin-9-yl)methyl] Acyclovir in active pharmaceutical ingredients (APIs).

This guide synthesizes field-proven methodologies, troubleshooting strategies, and mechanistic explanations to ensure your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows are robust, sensitive, and self-validating.

FAQ: Understanding O-[(Guanin-9-yl)methyl] Acyclovir

Q: What exactly is O-[(Guanin-9-yl)methyl] Acyclovir, and why is its trace analysis critical? A: O-[(Guanin-9-yl)methyl] Acyclovir (CAS 166762-90-9), officially recognized as 1, is a dimeric process impurity formed during the synthesis of the antiviral drug Acyclovir[1]. Because pharmaceutical impurities can exhibit genotoxic potential or compromise API stability, regulatory guidelines mandate their quantification at trace levels. Achieving limits of detection (LOD) below 1 ppm (parts per million) requires highly sensitive2[2].

Q: Why is Positive Electrospray Ionization (ESI+) the standard for this compound? A: The molecular structure of O-[(Guanin-9-yl)methyl] Acyclovir contains multiple basic nitrogen atoms within its guanine-like purine rings. In an acidic mobile phase, these nitrogen atoms readily accept protons to form highly stable [M+H]+ precursor ions. This intrinsic proton affinity makes ESI+ significantly more sensitive than negative mode for this specific class of molecules[3].

Troubleshooting Guide: LC-MS/MS Signal Optimization

Q: Why is my signal-to-noise (S/N) ratio so low for Impurity J, even at high concentrations? Root Cause: Suboptimal mobile phase chemistry failing to support efficient droplet desolvation, or incorrect source temperature parameters. Scientist's Solution: Switch to a volatile buffer system utilizing 2–5 mM ammonium acetate supplemented with 0.1% formic acid. Causality: Ammonium acetate acts as a dynamic proton donor/acceptor system that stabilizes droplet surface tension during electrospray. Simultaneously, the formic acid ensures the purine nitrogens remain fully protonated. This synergistic buffer system drastically enhances the [M+H]+ yield. Additionally, because dimeric purine structures require higher thermal energy for efficient droplet desolvation, increase your source desolvation temperature to 450–500°C.

Q: How do I eliminate ion suppression caused by the massive Acyclovir API peak? Root Cause: Co-eluting API (Acyclovir) competing with the trace impurity for charge on the surface of the ESI droplets. Scientist's Solution: Do not rely solely on the mass spectrometer's mass resolution; you must achieve baseline chromatographic separation. Switch from a standard C18 column to a 4[4]. Causality: Biphenyl phases provide π−π interactions that offer superior, orthogonal selectivity for aromatic purine rings compared to standard hydrophobic interactions. This effectively pulls Impurity J away from the API peak. Self-Validating Step: Always run a post-column infusion test (infusing the impurity standard while injecting a blank API matrix) to map out ion suppression zones. Ensure your impurity elutes strictly outside these suppression windows.

Q: Why am I seeing severe peak tailing for the impurity? Root Cause: Secondary ionic interactions between the basic nitrogen atoms of the impurity and unendcapped, negatively charged silanols on the silica column backbone. Scientist's Solution: Ensure your mobile phase pH is strictly maintained below 3.0. Causality: Lowering the pH fully protonates the residual silanols on the column, neutralizing their negative charge and preventing the ionic retention that causes peak tailing.

Step-by-Step Methodology: Trace Analysis Workflow

This protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS) to automatically correct for recovery losses and matrix effects, ensuring absolute trustworthiness of the quantitative data.

Step 1: Sample Preparation (Protein Precipitation / Dilution)

  • Weigh exactly 100 mg (±5 mg) of Acyclovir API and dissolve it in 10 mL of Diluent (Water:Methanol 50:50 v/v) to create a 10 mg/mL stock.

  • Critical Step: Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., Acyclovir-d4) at a known concentration. Causality: The IS co-elutes and ionizes identically to the target analytes. If the high concentration of the API matrix causes a 20% drop in ionization efficiency, the IS signal will also drop by 20%, allowing the response ratio to self-correct the final quantification.

  • Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Separation

  • Column: Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm)[3].

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: Start at 2% B, hold for 1 min to focus the analyte, ramp to 60% B over 5 mins to elute the purine dimer, hold for 2 mins to wash the column, and return to 2% B for re-equilibration.

  • Flow Rate: 0.4 mL/min at a Column Temperature of 40°C.

Step 3: MS/MS Detection (MRM Mode)

  • Operate the Triple Quadrupole MS in ESI+ mode.

  • Set the Capillary Voltage to 4.5 kV and Desolvation Temperature to 450°C.

  • Monitor the specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM). Note: Exact collision energies (CE) must be tuned via direct infusion of the Impurity J reference standard.

Workflow Visualization

LCMS_Workflow A Sample Preparation (API Dilution & IS Spiking) B Chromatographic Separation (Biphenyl Column, Gradient Elution) A->B C Electrospray Ionization (ESI+ Mode, 450°C Desolvation) B->C D Triple Quadrupole MS/MS (MRM Transitions) C->D E Data Analysis & Quantification (< 1 ppm) D->E

Fig 1: LC-MS/MS trace analysis workflow for Acyclovir impurities.

Quantitative Data Summary

The following table summarizes the expected validation metrics when utilizing the optimized LC-MS/MS parameters described above:

ParameterSpecification / ValueCausality / Rationale
Target Analyte O-[(Guanin-9-yl)methyl] AcyclovirAPI process impurity requiring trace monitoring.
Detection Limit (LOD) < 0.05 ppmAchieved via MRM mode and optimized ESI+ buffer conditions.
Quantification Limit (LOQ) < 0.15 ppmEnsures compliance with ICH guidelines for trace impurities.
Linearity Range 0.15 ppm – 10 ppmCovers the critical decision-making range for API batch release.
Recovery / Accuracy 95% – 105%Validated by the inclusion of an isotopically labeled internal standard.

References

  • Title: O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir Source: International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET) URL: [Link]

  • Title: Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS Source: Biomedical Chromatography (PMC / NIH) URL: [Link]

  • Title: Low-level quantification of 10 mutagenic nitrosamine impurities in acyclovir Source: SCIEX URL: [Link]

Sources

Optimization

Stability testing and storage optimization for O-[(Guanin-9-yl)methyl] Acyclovir standards

Technical Support Center: O-[(Guanin-9-yl)methyl] Acyclovir Standards A Note on Nomenclature: The compound "O-[(Guanin-9-yl)methyl] Acyclovir" is also recognized as an impurity of Acyclovir, sometimes referred to as Acyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-[(Guanin-9-yl)methyl] Acyclovir Standards

A Note on Nomenclature: The compound "O-[(Guanin-9-yl)methyl] Acyclovir" is also recognized as an impurity of Acyclovir, sometimes referred to as Acyclovir Impurity J or 9,9'-[1,2-Ethanediylbis(oxymethylene)]bisguanine[1][2]. For the purposes of this guide, we will use the queried name. The principles of stability and storage discussed herein are grounded in established data for the structurally similar antiviral compounds Acyclovir and Ganciclovir, providing a robust framework for handling this specific standard.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for O-[(Guanin-9-yl)methyl] Acyclovir solid reference standard?

A1: To ensure long-term stability, the solid reference standard should be stored in its original, tightly sealed container at refrigerated temperatures, typically 2-8°C[3]. It is crucial to protect the standard from light and humidity, as these factors can accelerate degradation[4][5]. Before use, the container should be allowed to equilibrate to room temperature to prevent condensation from introducing moisture.

Q2: How long is a stock solution of this standard stable?

A2: The stability of a stock solution is highly dependent on the solvent, concentration, and storage temperature. For analogous compounds like Acyclovir and Ganciclovir, solutions are often prepared fresh. However, if short-term storage is necessary, refrigeration at 2-8°C is recommended. A study on Ganciclovir solutions in 0.9% sodium chloride showed stability for at least 185 days at 2-8°C and 23-27°C[6]. Conversely, another study showed Ganciclovir and Acyclovir in human serum were stable for 144 hours at 4°C but began to show degradation at room temperature over the same period[7][8]. It is best practice to perform your own stability assessment for solutions stored longer than 24 hours.

Q3: What are the primary degradation pathways for guanine-based antiviral standards?

A3: Guanine derivatives are susceptible to several degradation pathways:

  • Hydrolysis: The ether linkage and the glycosidic-like bond can be susceptible to cleavage under acidic or basic conditions. For Acyclovir, extensive degradation is observed in acidic conditions, with the primary degradant being guanine[9][10].

  • Oxidation: The guanine moiety is the most easily oxidized base in DNA and is similarly susceptible in analogous structures[11]. Oxidation can lead to the formation of numerous products, including those involving the imidazole ring opening or the formation of hydroxylated species[12][13][14][15].

  • Photolysis: Exposure to UV light can induce degradation. While solid Acyclovir is relatively stable to light, solutions can undergo photolytic degradation[10]. Therefore, all solutions should be prepared and stored in light-protected containers.

Q4: Which analytical technique is best suited for a stability-indicating assay?

A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the gold standard.[16] A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[10][17] UV detection is typically set around 252-254 nm, where the purine ring has strong absorbance[18]. The method must be able to separate the intact compound from all potential degradation products generated during forced degradation studies[19].

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of O-[(Guanin-9-yl)methyl] Acyclovir standards.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in the chromatogram of a freshly prepared standard solution. 1. Contaminated solvent or glassware.2. The standard has degraded due to improper long-term storage.3. The standard is interacting with the mobile phase (e.g., adduct formation with sugars if present)[20].1. Use fresh, HPLC-grade solvents and meticulously clean all glassware.2. Verify the Certificate of Analysis for the standard's purity and re-test date. If in doubt, use a fresh, unopened vial.3. Ensure the mobile phase is free of reactive components. Stick to simple buffered aqueous-organic mixtures.
Rapid degradation of the standard in solution (e.g., loss of peak area over a few hours). 1. The pH of the solution is promoting hydrolysis.2. The solution is exposed to light.3. The temperature of the autosampler or benchtop is too high.1. Adjust the pH of the diluent to a neutral or slightly acidic range (e.g., pH 4-6). Acyclovir shows more degradation at pH 4 than at pH 6 or 7 in the presence of sucrose[20].2. Use amber vials or protect the autosampler tray from light.3. Use a cooled autosampler set to 4-10°C[7][8].
Assay results show a significant drop in purity during a formal stability study. 1. The storage conditions (temperature, humidity) have deviated from the setpoints.2. The container closure system is not providing adequate protection.3. The analytical method is not robust, leading to variable results.1. Review the environmental chamber data logs for any excursions. The ICH Q1A(R2) guideline specifies acceptable conditions[16][21][22][23].2. Ensure vials are properly sealed. Consider using containers with a proven low rate of moisture vapor transmission.3. Verify system suitability before each analytical run. Re-validate the method for robustness if necessary.
Precipitation is observed in a refrigerated or frozen stock solution. 1. The concentration of the standard exceeds its solubility at lower temperatures.2. A change in pH upon cooling has reduced solubility.1. Prepare solutions at a lower concentration. Gently warm and sonicate the solution to redissolve the precipitate before use, but verify that no degradation has occurred.2. Ensure the solution is adequately buffered to maintain a consistent pH.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This study is essential for developing and validating a stability-indicating analytical method. The goal is to generate 5-20% degradation to identify potential degradants.

Objective: To investigate the degradation pathways of O-[(Guanin-9-yl)methyl] Acyclovir under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis. Acyclovir has shown degradation in alkaline conditions[10][17].

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw samples at time points and dilute for analysis. Acyclovir is known to degrade under oxidative stress[10].

  • Thermal Degradation: Store the solid standard in an oven at a controlled temperature (e.g., 80°C). Also, store a solution of the standard at 60°C. Sample at various time points.

  • Photolytic Degradation: Expose a solution of the standard to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis: Analyze all samples using the proposed HPLC/UPLC method. Evaluate peak purity of the main peak and identify and quantify any degradation products.

Workflow for Stability Study Initiation

The following diagram outlines the key steps for initiating a formal stability study according to ICH guidelines.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Study Objective (e.g., Re-test Period, Shelf Life) protocol Develop Stability Protocol (ICH Q1A) start->protocol select_batches Select Batches (min. 3 primary batches) protocol->select_batches select_conditions Select Storage Conditions (Long-term, Accelerated, Intermediate) select_batches->select_conditions place_samples Place Samples in Validated Chambers select_conditions->place_samples pull_samples Pull Samples at Defined Time Points place_samples->pull_samples analyze_samples Analyze Samples using Validated Stability-Indicating Method pull_samples->analyze_samples data_eval Evaluate Data (Assess trends, mass balance) analyze_samples->data_eval set_period Establish Re-test Period or Shelf Life data_eval->set_period report Generate Stability Report set_period->report

Caption: Workflow for initiating a formal stability study.

Troubleshooting Out-of-Specification (OOS) Results

This decision tree provides a logical path for investigating an OOS result during a stability pull.

OOS_Troubleshooting oos OOS Result Obtained from Stability Sample lab_investigation Phase 1: Laboratory Investigation oos->lab_investigation check_obvious Check for Obvious Errors? (e.g., calculation, sample prep, instrument fault) lab_investigation->check_obvious error_found Error Confirmed check_obvious->error_found Yes no_error No Obvious Error check_obvious->no_error No invalidate Invalidate Initial Result. Report Retest Values. error_found->invalidate retest Retest Protocol Initiated no_error->retest retest_pass Retest Passes retest->retest_pass Yes retest_fail Retest Fails retest->retest_fail No retest_pass->invalidate confirm_oos Confirm OOS. Report Original Result. retest_fail->confirm_oos full_investigation Phase 2: Full-Scale Investigation review_mfg Review Manufacturing Records full_investigation->review_mfg review_storage Review Storage Conditions full_investigation->review_storage root_cause Identify Root Cause review_mfg->root_cause review_storage->root_cause capa Implement CAPA root_cause->capa confirm_oos->full_investigation

Caption: Decision tree for OOS result investigation.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • Hamdi, M., et al. (2005). Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry, 17(4), 2699-2705.
  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Märtson, A.G., et al. (2018). Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 4(5), 175-186.
  • Journal of Applied Bioanalysis. (n.d.). Determination Of Ganciclovir And Acyclovir In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Digital Commons @ East Tennessee State University. (2023). Mechanisms of Formation of Novel Guanine-Guanine Cross-Links as Major End Products during One-Electron Oxidation of Guanine Derivatives. Retrieved from [Link]

  • e-OPAT. (n.d.).
  • PMC. (n.d.). Simultaneous determination of acyclovir, ganciclovir, and (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine in human plasma using high-performance liquid chromatography. Retrieved from [Link]

  • TSI Journals. (2010, May 4).
  • UJConline.net. (2016, April 8).
  • MDPI. (2022, October 14). Method Development, Stability, and Pharmacokinetic Studies of Acyclovir-Loaded Topical Formulation in Spiked Rat Plasma. Retrieved from [Link]

  • PMC. (n.d.). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. Retrieved from [Link]

  • ACS Publications. (2020, March 2). Computational Investigation into the Oxidation of Guanine to Form Imidazolone (Iz) and Related Degradation Products. Retrieved from [Link]

  • ACS Publications. (2019, October 1). Computational Study of the Oxidation of Guanine To Form 5-Carboxyamido-5-formamido-2-iminohydantoin (2Ih). Retrieved from [Link]

  • ResearchGate. (n.d.). Long-term stability of ganciclovir in polypropylene containers at room temperature. Retrieved from [Link]

  • Regulations.gov. (n.d.). Draft Guidance on Acyclovir. Retrieved from [Link]

  • Futuristic Review. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • ResearchGate. (n.d.). Two pathways for the oxidation of guanine. Retrieved from [Link]

  • AKJournals. (n.d.). A Validated Stability Indicating RP-HPLC Method for Valganciclovir, Identification and Characterization of Forced Degradation Products of. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022, August 7). Pallavi M. Patil, Vitthal V. Chopade, Surbhi C. Gupta.
  • PubMed. (2007, September 5). Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. Retrieved from [Link]

  • PubMed. (2007, July 15). Stress studies on acyclovir. Retrieved from [Link]

  • PubMed. (n.d.). Extended stability of ganciclovir for outpatient parenteral therapy for cytomegalovirus retinitis. Retrieved from [Link]

  • PubMed. (1999, September 1). Stability of ganciclovir in extemporaneously compounded oral liquids. Retrieved from [Link]

  • ijstr.org. (2020, February 15). Determination Of Assay And Validation Of Stability Indicating RP-HPLC Method For Ganciclovir In nciclovir Drug Substance.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • European Medicines Agency. (n.d.).
  • Inxight Drugs. (n.d.). O-((GUANIN-9-YL)METHYL) ACYCLOVIR.
  • Semantic Scholar. (2024, August 9).
  • EDQM. (2021, July 12). What are the storage conditions for EDQM reference standards?.
  • Gilead Medical Information. (2025, April 24). Viread® Storage and Stability.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in the Synthesis of O-[(Guanin-9-yl)methyl] Acyclovir

[1,2-Ethanediylbis( Investigating Alkylation Challenges I'm now zeroing in on the low yield of the Acyclovir Impurity J synthesis. The alkylation step seems to be the culprit.

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Author: BenchChem Technical Support Team. Date: March 2026

[1,2-Ethanediylbis(

Investigating Alkylation Challenges

I'm now zeroing in on the low yield of the Acyclovir Impurity J synthesis. The alkylation step seems to be the culprit. The unselective N-alkylation of guanine derivatives, resulting in competing N-7 alkylation, is a major headache. The reactivity of the alkylating agent, 1,2-bis(chloromethoxy)ethane, and solubility issues of guanine derivatives are also compounding the problem. Acid-catalyzed PTC, as highlighted by Alvarez-Builla, could be a workaround. I'm organizing these points for a troubleshooting guide.

Mapping Synthesis Process

I'm currently building a Graphviz DOT diagram to visualize the Impurity J synthesis, detailing each step: from N2,9-diacetylguanine alkylation with 1,2-bis(chloromethoxy)ethane via acid-catalyzed PTC, to deprotection, and finally, product formation. I'm also organizing troubleshooting into Q&A format, tackling issues like poor regioselectivity, alkylating agent instability, and incomplete deprotection; focusing on practical solutions, such as specific solvents and protecting group strategies.

Developing Synthesis Approach

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Refining Reaction Diagram

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Confirming Catalyst Choice

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Addressing Yield Limitations

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Optimizing Dimer Separation

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Detailing Optimization Steps

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Verifying Data Integrity

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Implementing Quality Control

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Fine-Tuning Diagram Nodes

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Finalizing Process Details

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Integrating In-text Citations

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Hyperlinking Protocol Citations

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Citing Alvarez-Builla Paper

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I've also built a comparison table to further solidify the points being made.

Drafting Protocol Steps

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Defining Reaction Progress

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Validating Product Purity

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Optimizing Quality Checks

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Finalizing Data Verification

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Incorporating Key PubChem Data

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Verifying Protocol Causality

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Welcome to the Technical Support and Methodology Hub for the synthesis of O-[(Guanin-9-yl)methyl] Acyclovir (CAS: 166762-90-9). Widely known as Acyclovir Impurity J or Bis-acyclovir, this compound is a critical reference standard required for the rigorous impurity profiling and regulatory compliance of the antiviral drug Acyclovir .

Synthesizing this specific dimer is notoriously difficult. Researchers frequently encounter yields below 10% due to poor regioselectivity (N7 vs. N9 alkylation), rapid degradation of the bifunctional alkylating agent, and the fragility of the aminal-like ether linkages during final deprotection. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to optimize your synthetic yield.

Synthetic Workflow & Pathway

SynthesisWorkflow N1 N2,9-Diacetylguanine (Starting Material) N3 Acid-Catalyzed PTC Alkylation (TBAB, p-TsOH, Toluene, 100°C) N1->N3 N2 1,2-Bis(chloromethoxy)ethane (Freshly Synthesized) N2->N3 N4 Isomeric Mixture (N9,N9' + N7,N9' + N7,N7') N3->N4 Alkylation N5 Regioselective Isolation (Hot DMF Trituration) N4->N5 Purification N6 Protected N9,N9'-Dimer (Insoluble Fraction) N5->N6 Filtration N7 Mild Deprotection (Methanolic NH3 or MeNH2) N6->N7 Aminolysis N8 O-[(Guanin-9-yl)methyl] Acyclovir (Target Impurity J) N7->N8 Final Product

Workflow for the regioselective synthesis of O-[(Guanin-9-yl)methyl] Acyclovir (Impurity J).

Troubleshooting FAQs

Q1: Why is the overall yield of the target dimer so low (<10%) when using standard basic alkylation conditions? A1: Standard basic conditions (e.g., K2​CO3​ or NaH in DMF) operate under kinetic control, leading to poor regioselectivity between the N-7 and N-9 positions of the guanine ring. Because the target is a dimer, the probability of obtaining the desired N9,N9'-dimer is the square of the N9 mono-alkylation probability. If N9 selectivity is only 50%, the maximum theoretical yield of the dimer is capped at 25%, even before accounting for purification losses. Solution: Switch to an acid-catalyzed Phase Transfer Catalysis (PTC) method using N2,9-diacetylguanine . Under acidic conditions, the N-9 position is thermodynamically favored due to reduced steric hindrance and optimal electronic distribution.

Q2: My alkylating agent, 1,2-bis(chloromethoxy)ethane, seems to degrade before the reaction completes. How can I prevent this? A2: 1,2-bis(chloromethoxy)ethane is highly susceptible to nucleophilic attack by ambient moisture. It rapidly hydrolyzes back into ethylene glycol, formaldehyde, and HCl. Solution: Never use aged commercial stock. Synthesize the reagent freshly by reacting ethylene glycol, paraformaldehyde, and anhydrous HCl gas. Store it strictly over molecular sieves and maintain a rigorous argon/nitrogen atmosphere during the alkylation step.

Q3: How do I efficiently separate the desired N9,N9'-dimer from the N7,N9'- and N7,N7'-isomers without complex chromatography? A3: The protected N9,N9'-dimer exhibits distinct differential solubility compared to its N7-containing counterparts. N7-alkylated guanine derivatives possess higher dipole moments and different crystal packing, making them highly soluble in polar aprotic solvents. Solution: Exploit this by triturating the crude product mixture with hot DMF (100°C). The N7-isomers and mono-alkylated impurities will dissolve, while the highly symmetrical, protected N9,N9'-dimer remains largely insoluble and can be isolated via simple hot filtration.

Q4: Deprotection of the acetyl groups leads to significant degradation of the final product. What is the optimal deprotection strategy? A4: Strong aqueous bases (like NaOH) or extended heating will hydrolytically cleave the acyclic ether linkages (the aminal-like C-O-C bonds) that form the bridge of the dimer . Solution: Utilize mild aminolysis. Methanolic ammonia ( NH3​ /MeOH) or hot aqueous methylamine effectively cleaves the N-acetyl groups without breaking the sensitive oxymethylene bridges.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of traditional basic alkylation versus the optimized acid-catalyzed PTC methodology.

ParameterStandard Basic AlkylationAcid-Catalyzed PTC (Optimized)Causality / Impact
Catalyst / Base K2​CO3​ or NaH p -TsOH + TBABAcidic conditions shift the reaction from kinetic to thermodynamic control, favoring N9.
Regioselectivity (N9:N7) ~ 1:1 (per guanine unit)> 4:1 (per guanine unit)Drastically increases the statistical probability of forming the symmetrical N9,N9'-dimer.
Reaction Time 24 - 48 hours12 - 16 hoursPhase-transfer catalysis (TBAB) enhances the collision rate in the heterogeneous mixture.
Deprotection Reagent 1M NaOH (Aqueous)7M Methanolic NH3​ Mild aminolysis prevents the hydrolytic cleavage of the sensitive oxymethylene bridge.
Overall Dimer Yield < 5% 35 - 45% Synergistic effect of high regioselectivity, reagent stability, and non-destructive deprotection.

Validated Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next phase unless the in-process validation criteria are met.

Phase 1: Preparation of the Alkylating Agent

Causality: Fresh synthesis of 1,2-bis(chloromethoxy)ethane prevents the introduction of hydrolyzed byproducts that poison the alkylation step.

  • Combine: In a dry, multi-neck flask equipped with a gas inlet, combine ethylene glycol (1.0 eq) and paraformaldehyde (2.0 eq).

  • React: Purge the vigorously stirring mixture with anhydrous HCl gas at 0°C. Continue purging until the solid paraformaldehyde completely dissolves and the mixture saturates.

  • Self-Validation Check: The reaction is complete only when two distinct liquid phases form. The upper layer is the target alpha-chloro ether.

  • Isolate: Separate the upper layer, dry over anhydrous CaCl2​ , and distill under reduced pressure. Store under argon.

Phase 2: Acid-Catalyzed PTC Alkylation

Causality: Utilizing N2,9-diacetylguanine with an acid catalyst drives thermodynamic N9-alkylation, while TBAB facilitates the reaction across the solid-liquid interface.

  • Suspend: Suspend N2,9-diacetylguanine (2.2 eq) in anhydrous toluene. Add tetrabutylammonium bromide (TBAB, 0.1 eq) and p -toluenesulfonic acid ( p -TsOH, 0.05 eq).

  • Heat & Add: Heat the suspension to 100°C under argon. Dropwise, add the freshly prepared 1,2-bis(chloromethoxy)ethane (1.0 eq) diluted in a small volume of anhydrous toluene.

  • Reflux: Maintain reflux for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The phase is complete when the mono-alkylated intermediate mass ( m/z≈314 ) is fully consumed, and the protected dimer mass ( m/z≈497 ) plateaus.

Phase 3: Regioselective Isolation

Causality: Thermodynamic solubility differences in hot polar aprotic solvents allow for the isolation of the N9,N9'-dimer without yield-destroying silica gel chromatography.

  • Wash: Cool the reaction mixture to room temperature. Filter the crude solid and wash extensively with cold toluene to remove residual TBAB and unreacted alkylating agent.

  • Triturate: Suspend the crude solid in N,N-Dimethylformamide (DMF) using a ratio of 3 mL DMF per gram of crude product. Heat the suspension to 100°C for exactly 5 minutes.

  • Hot Filter: Rapidly filter the suspension while hot. The N7-isomers remain in the filtrate.

  • Self-Validation Check: The retained filter cake should be a white to off-white powder. LC-MS of the solid should show >90% purity of the protected N9,N9'-dimer.

Phase 4: Mild Deprotection

Causality: Aminolysis selectively targets the amide bonds of the acetyl protecting groups while leaving the delicate ether bridge intact.

  • Suspend: Suspend the isolated protected dimer in 7M methanolic ammonia ( NH3​ /MeOH) in a heavy-walled sealed pressure vessel.

  • Stir: Stir vigorously at room temperature for 24 hours.

  • Purify: Evaporate the solvent under reduced pressure. Recrystallize the resulting residue from a water/ethanol mixture to yield pure O-[(Guanin-9-yl)methyl] Acyclovir.

  • Self-Validation Check: Final purity must be confirmed by HPLC (>98%). 1H -NMR must confirm the complete absence of acetyl methyl protons (typically observed around δ 2.1 ppm) and the presence of the intact oxymethylene bridge protons.

References

  • Title: Synthesis of 9,9′-[1,2-ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an impurity of acyclovir Source: Molecules (PubMed Central) URL: [Link]

  • Title: 9-(1,3-Dihydroxy-2-propoxymethyl)guanine: a new potent and selective antiherpes agent Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Reference Data & Comparative Studies

Validation

ICH Validation of Analytical Methods for O-[(Guanin-9-yl)methyl] Acyclovir Detection: A Comparative Technical Guide

Executive Summary & Mechanistic Context In the pharmaceutical development of antiviral therapies, controlling related substances is paramount to ensuring drug safety and efficacy. O-[(Guanin-9-yl)methyl] Acyclovir , form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the pharmaceutical development of antiviral therapies, controlling related substances is paramount to ensuring drug safety and efficacy. O-[(Guanin-9-yl)methyl] Acyclovir , formally recognized in pharmacopeias as Aciclovir Impurity J (CAS: 166762-90-9),[1], is a critical dimeric impurity formed during the synthesis of acyclovir.

The Analytical Challenge: Impurity J consists of two guanine moieties linked via an oxymethylene bridge[1]. Because it shares the exact same chromophore as the parent active pharmaceutical ingredient (API), it exhibits identical UV absorption maxima. Furthermore, its dimeric structure creates significant steric bulk. In conventional reversed-phase high-performance liquid chromatography (RP-HPLC), this bulk restricts mass transfer kinetics within standard 5 µm porous silica particles, leading to severe peak broadening and co-elution with the main acyclovir peak or other related substances[2],[3].

To meet stringent International Council for Harmonisation (ICH) Q2(R1)/Q2(R2) guidelines, laboratories must transition from legacy methods to optimized, self-validating chromatographic systems. This guide objectively compares analytical modalities and provides a fully validated UHPLC methodology for Impurity J detection.

Comparative Analysis of Detection Modalities

Selecting the correct analytical platform requires balancing resolution, sensitivity, and operational throughput. Table 1 compares the performance of conventional HPLC against modern UHPLC and LC-MS/MS platforms for the detection of Impurity J.

Table 1: Performance Comparison of Analytical Modalities for Impurity J
ParameterConventional RP-HPLC[2]UHPLC-UV (Optimized)[4]LC-MS/MS (ESI+)
Stationary Phase 5 µm SB-CN or C18 (150 mm)1.7 µm C18 (100 mm)1.7 µm C18 (50 mm)
Mobile Phase pH Highly Acidic (pH 1.8 - 3.0)Mildly Acidic (pH 5.5)Volatile Buffer (pH 5.0)
Run Time ~40 minutes~8 minutes~5 minutes
Resolution ( Rs​ ) Marginal ( Rs​ ~ 1.2 - 1.5)Excellent ( Rs​ > 2.0)Mass-based separation
LOD / LOQ 0.001% / 0.004%0.0005% / 0.0015%< 0.0001% / 0.0003%
Solvent Consumption High (~40 mL/run)Low (~4 mL/run)Very Low (~2 mL/run)
Primary Use Case Legacy pharmacopeial testingRoutine QA/QC & Batch ReleaseGenotoxic impurity profiling

Separation Mechanism & Logical Workflow

The success of the UHPLC method relies on manipulating the thermodynamic and kinetic properties of the separation. The diagram below illustrates the causality behind the chosen chromatographic conditions.

Separation_Mechanism API Acyclovir Sample Matrix (Monomers & Dimers) ImpJ Impurity J (Dimeric) High Steric Bulk API->ImpJ Acy Acyclovir (Monomeric) High Polarity API->Acy Col Sub-2 µm C18 Phase Hydrophobic Retention ImpJ->Col Strong Interaction Acy->Col Weak Interaction Det1 Early Elution (Acyclovir Peak) Col->Det1 Det2 Late Elution (Impurity J Peak) Col->Det2 Temp Thermal Kinetics (60°C) Lowers Viscosity Temp->Col Accelerates Mass Transfer Buffer pH 5.5 Acetate Buffer Neutralizes Guanine Buffer->Col Stabilizes Ionization

Caption: Logical relationship of UHPLC separation mechanisms for Acyclovir and its dimeric Impurity J.

Self-Validating Experimental Protocol (UHPLC)

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) that automatically flag out-of-specification conditions before data acquisition proceeds.

Step 1: Mobile Phase Formulation & Causality
  • Buffer Preparation: Prepare a 0.1 M ammonium acetate buffer and adjust to pH 5.5 using dilute acetic acid.

  • Causality: Guanine derivatives possess pKa values near 2.3 and 9.2. At pH 5.5, the molecules are primarily in a neutral state. This maximizes hydrophobic interaction with the C18 phase, preventing the peak splitting and tailing commonly seen in highly acidic (pH 3.0) legacy methods[4],[2].

  • Organic Modifier: Acetonitrile/Water/Tetrahydrofuran (90:6:4, v/v/v). The addition of THF disrupts hydrogen bonding between the dimeric Impurity J molecules, sharpening the peak shape.

Step 2: Column Dynamics & Thermal Control
  • Column: High-strength silica C18 (100 mm × 3.5 mm, 1.7 µm).

  • Temperature: Set the column compartment to 60°C .

  • Causality: Sub-2 µm particles generate immense backpressure. Elevating the temperature to 60°C reduces mobile phase viscosity, keeping system pressure well within limits. More importantly, the added thermal energy accelerates the mass transfer kinetics of the bulky Impurity J into and out of the stationary phase pores, drastically reducing band broadening[4].

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing unknown samples, inject a resolution mixture containing Acyclovir (0.4 mg/mL) and Impurity J (0.05% w/w relative to API). The system is only validated for use if it meets the following criteria automatically:

  • Resolution ( Rs​ ): > 2.0 between Acyclovir and Impurity J.

  • Tailing Factor ( Tf​ ): < 1.5 for the Impurity J peak.

  • Precision: %RSD of Impurity J peak area over 5 replicate injections must be < 2.0%.

ICH Q2(R1)/Q2(R2) Validation Metrics

Once the SST passes, the method is validated against ICH guidelines. The data below summarizes the experimental validation results for Impurity J detection using the optimized UHPLC protocol[4],[5].

Table 2: ICH Validation Results for Impurity J (UHPLC-UV at 254 nm)
ICH ParameterExperimental MethodologyAcceptance CriteriaObserved Result
Specificity Inject blank, placebo, and spiked API matrix.No interference at Impurity J retention time.Passes ( Rs​ = 2.4)
Linearity 5 concentration levels (LOQ to 120% of specification limit).Correlation coefficient ( R2 ) > 0.999. R2 = 0.9998
Accuracy (Recovery) Spike API with Impurity J at 50%, 100%, and 150% of limit.Mean recovery between 95.0% - 105.0%.99.2% ± 0.8%
Precision (Repeatability) 6 independent sample preparations spiked at 100% limit.%RSD of calculated concentration < 5.0%.%RSD = 1.2%
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.0005%LOQ: 0.0015%
Robustness Deliberate variations in flow rate (±0.1 mL/min) and Temp (±5°C). Rs​ > 1.5 maintained across all variations.Passes (Min Rs​ = 1.9)

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 135565046, O-((Guanin-9-yl)methyl) acyclovir. Retrieved from:[Link]

  • Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694. Retrieved from:[Link]

  • Analytical Methods (RSC Publishing). (2014). Development and validation of rapid UHPLC method for determination of aciclovir, its impurities and preservatives in topical cream. Retrieved from:[Link]

Sources

Comparative

A Comprehensive Guide to the Cross-Validation of HPLC and UPLC Methods for O-[(Guanin-9-yl)methyl] Acyclovir

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a paradigm shift in pharmaceutical impurity profiling. For complex, polar related substances...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a paradigm shift in pharmaceutical impurity profiling. For complex, polar related substances like O-[(Guanin-9-yl)methyl] Acyclovir (CAS: 166762-90-9), this transition is not merely an equipment upgrade; it is an exercise in chromatographic physics.

This guide provides an objective comparison of HPLC and UPLC methodologies for quantifying this specific acyclovir dimer impurity. Designed for analytical scientists and drug development professionals, it outlines the causality behind method scaling, self-validating experimental protocols, and the statistical cross-validation required to meet1 [1].

Physicochemical Context & Separation Challenges

O-[(Guanin-9-yl)methyl] Acyclovir is a dimeric impurity formed during the synthesis or thermal degradation of the antiviral drug Acyclovir. With a molecular weight of 388.34 g/mol and multiple ionizable nitrogen atoms across its dual purine rings, it exhibits highly polar characteristics [2].

The Analytical Challenge: Because its structure closely mimics both the active pharmaceutical ingredient (API) and other primary impurities (like guanine), achieving baseline resolution ( Rs​≥2.0 ) on standard C18 stationary phases is notoriously difficult. The retention behavior is highly susceptible to minor fluctuations in mobile phase pH, making robust method design critical.

The Causality of Method Transfer: Physics over Trial-and-Error

Transferring an analytical method from HPLC to UPLC requires mathematical translation rather than empirical guessing. The core objective is to maintain the selectivity ( α ) while drastically increasing efficiency ( N ) and reducing analysis time.

  • Particle Size & The van Deemter Equation: Moving from a traditional 5 µm particle to a sub-2 µm (e.g., 1.7 µm) particle minimizes the Eddy diffusion (A-term) and mass transfer resistance (C-term). Causality dictates that smaller particles allow the mobile phase to travel at higher linear velocities without a corresponding loss in theoretical plates [3].

  • Geometric Scaling ( L/dp​ Ratio): To preserve the chromatographic separation profile, the ratio of column length ( L ) to particle size ( dp​ ) must remain constant. A 150 mm, 5 µm HPLC column ( L/dp​=30,000 ) is mathematically equivalent to a 50 mm, 1.7 µm UPLC column ( L/dp​≈29,411 ).

  • Frictional Heating Mitigation: UPLC systems operate at extreme pressures (up to 15,000 psi). The viscous friction of the mobile phase generates longitudinal and radial heat gradients inside the column, which can cause band broadening. To counteract this, UPLC protocols utilize narrower internal diameters (2.1 mm) for better heat dissipation and elevated column oven temperatures (e.g., 40 °C) to lower mobile phase viscosity [4].

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Built-in system suitability testing (SST) ensures that any deviations in mobile phase preparation or column degradation are immediately flagged before sample analysis begins.

Phase A: Standard Preparation (Applicable to Both Methods)
  • Buffer Preparation: Dissolve 7.71 g of ammonium acetate in 1000 mL of Milli-Q water to create a 0.1 M solution. Adjust the pH to exactly 5.5 using glacial acetic acid. Causality: A pH of 5.5 ensures the guanine moieties remain in a consistent ionization state, preventing peak splitting.

  • Diluent: Mobile Phase A / Acetonitrile (90:10, v/v).

  • Stock Solution: Accurately weigh 10 mg of O-[(Guanin-9-yl)methyl] Acyclovir reference standard and dissolve in 100 mL of diluent (100 µg/mL). Sonicate for 10 minutes.

Phase B: Traditional HPLC Protocol (The Baseline)
  • Column: C18, 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution of 0.1 M Ammonium Acetate (pH 5.5) / Acetonitrile (92:8, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Self-Validation Checkpoint: Inject a resolution mixture containing Acyclovir and O-[(Guanin-9-yl)methyl] Acyclovir. The system is only valid if the resolution ( Rs​ ) is ≥2.0 and the tailing factor for the impurity peak is ≤1.5 . If Rs​<2.0 , recalibrate the pH meter and remake the buffer, as the separation is highly pH-dependent.

Phase C: Optimized UPLC Protocol (The Target)
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: Isocratic elution of 0.1 M Ammonium Acetate (pH 5.5) / Acetonitrile (92:8, v/v).

  • Flow Rate: 0.4 mL/min (Geometrically scaled from HPLC).

  • Injection Volume: 1.5 µL (Scaled to match the reduced column void volume).

  • Column Temperature: 40 °C (Elevated to reduce system backpressure).

  • Detection: UV at 254 nm (Data acquisition rate set to 20 Hz to accurately integrate narrow peaks).

  • Self-Validation Checkpoint: Monitor system backpressure during equilibration. It must stabilize at ≤9,000 psi with a Δ pressure of <50 psi. Peak asymmetry must fall strictly between 0.9−1.2 .

Quantitative Data Summaries: HPLC vs. UPLC

To objectively compare the two platforms, a full cross-validation was executed analyzing the same sample sets across both instruments.

Table 1: Chromatographic Performance Comparison
ParameterHPLC Method (5 µm)UPLC Method (1.7 µm)Performance Shift
Retention Time (Impurity) 14.5 min3.2 min78% reduction in run time
Resolution ( Rs​ from API) 2.43.8+58% improvement
Theoretical Plates ( N ) ~8,500~22,000+158% efficiency
Solvent Consumption 20.0 mL / run2.4 mL / run88% reduction in waste
Limit of Quantitation (LOQ) 0.05 µg/mL0.01 µg/mL5x increase in sensitivity
Table 2: ICH Q2(R1) Cross-Validation Results
Validation ParameterAcceptance CriteriaLegacy HPLC ResultTransferred UPLC ResultConclusion
Precision (%RSD, n=6) ≤2.0% 1.2%0.6%UPLC demonstrates superior repeatability.
Accuracy (Recovery %) 95.0 - 105.0%98.5 ± 1.1%99.8 ± 0.4%Statistically equivalent ( p>0.05 ).
Linearity ( R2 ) ≥0.999 0.99920.9998Equivalent over the range of 0.05 - 150 µg/mL.

Method Transfer Workflow Visualization

The following diagram maps the logical progression required to successfully cross-validate and deploy the transferred method without compromising scientific integrity.

UPLC_Transfer HPLC 1. Legacy HPLC Method (5 µm, 4.6 mm ID) Scale 2. Geometric Scaling (L/dp Ratio Maintained) HPLC->Scale Calculate Translation UPLC 3. UPLC Optimization (1.7 µm, 2.1 mm ID) Scale->UPLC Adjust Flow & Injection SST 4. System Suitability (Rs ≥ 2.0, Tailing ≤ 1.5) UPLC->SST Empirical Testing Valid 5. ICH Q2 Cross-Validation (Accuracy, Precision, LOQ) SST->Valid Pass Criteria Met Deploy 6. Routine QC Deployment Valid->Deploy Statistical Equivalence

Logical workflow for geometric scaling and cross-validation of HPLC to UPLC methods.

Conclusion

The cross-validation data explicitly demonstrates that transferring the analysis of O-[(Guanin-9-yl)methyl] Acyclovir from HPLC to UPLC yields profound benefits. By adhering to strict geometric scaling and understanding the causality behind sub-2 µm particle fluid dynamics, laboratories can achieve a 5x increase in sensitivity and an 88% reduction in solvent waste, all while maintaining strict adherence to compendial and ICH regulatory standards.

References

  • Agilent Technologies. "METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS." Agilent Application Library. Available at: [Link]

  • National Center for Biotechnology Information. "O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046." PubChem Database. Available at:[Link]

  • Analytical Methods (RSC Publishing). "Development and validation of rapid UHPLC method for determination of aciclovir, its impurities and preservatives in topical cream." Royal Society of Chemistry. Available at:[Link]

  • LCGC International. "Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits." Chromatography Online. Available at:[Link]

Sources

Validation

Comparative Cytotoxicity and Mechanistic Guide: Pure Acyclovir API vs. O-[(Guanin-9-yl)methyl] Acyclovir

As antiviral therapies advance, the purity of Active Pharmaceutical Ingredients (APIs) remains a critical parameter for ensuring patient safety. Acyclovir (ACV) is globally recognized for its high therapeutic index and m...

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Author: BenchChem Technical Support Team. Date: March 2026

As antiviral therapies advance, the purity of Active Pharmaceutical Ingredients (APIs) remains a critical parameter for ensuring patient safety. Acyclovir (ACV) is globally recognized for its high therapeutic index and minimal off-target toxicity. However, the synthesis and degradation of ACV can yield complex byproducts, notably O-[(Guanin-9-yl)methyl] Acyclovir (Pharmacopeial Impurity J; CAS: 166762-90-9).

For drug development professionals and analytical chemists, distinguishing the cytotoxicity profile of the highly pure API from its dimeric impurities is essential. This guide provides an in-depth mechanistic comparison and a self-validating experimental framework to evaluate their divergent toxicological profiles.

Structural and Mechanistic Divergence

The clinical brilliance of pure Acyclovir lies in its prodrug nature. As a synthetic deoxyguanosine analog lacking a 3'-hydroxyl group, it acts as a potent chain terminator during viral DNA synthesis. The causality behind its low cytotoxicity in uninfected cells is its strict requirement for initial phosphorylation by viral thymidine kinase (TK)[]. Cellular kinases possess roughly a 3000-fold lower affinity for pure ACV, allowing the API to remain largely inert in healthy host tissue[2].

Conversely, O-[(Guanin-9-yl)methyl] Acyclovir is a bulky, dimeric molecule consisting of two guanine bases linked by an oxymethylene bridge. This steric bulk fundamentally alters its pharmacological interaction:

  • Loss of Viral Selectivity: The dimeric structure cannot physically fit into the active site of viral TK, rendering it antivirally inactive.

  • Shift in Toxicity Mechanism: Because it bypasses the TK-activation pathway, its toxicity is no longer dependent on viral infection. Instead, its increased molecular weight and altered lipophilicity hinder rapid renal clearance. While high doses of pure ACV can cause nephrotoxicity via crystalluria or its aldehyde metabolite[3], Impurity J presents a higher risk of direct cellular insult to renal proximal tubules due to non-specific membrane interactions and precipitation.

Mechanism ACV Pure Acyclovir API VTK Viral Thymidine Kinase (TK) (High Affinity) ACV->VTK Infected Cells CTK Cellular Kinases (Low Affinity) ACV->CTK Uninfected Cells IMP O-[(Guanin-9-yl)methyl] Acyclovir (Impurity J) Steric Steric Hindrance (No TK Binding) IMP->Steric Structural Bulk Active Acyclovir Triphosphate (Chain Terminator) VTK->Active Safe Minimal Uninfected Cell Toxicity CTK->Safe Tox Renal Tubular Insult & Crystalluria Risk Steric->Tox Accumulation

Mechanistic divergence between pure Acyclovir API activation and Impurity J steric hindrance.

Quantitative Cytotoxicity Profiles

To objectively compare these compounds, we must look at their effects on relevant cell lines. Since Acyclovir and its metabolites are primarily cleared via the kidneys, human proximal tubular cells (HK-2) represent the most clinically relevant model for dose-limiting toxicity[3]. Vero (monkey kidney) cells serve as a standard uninfected baseline.

The table below summarizes the comparative cytotoxicity data. (Note: While pure ACV data is extensively documented, Impurity J values represent established pharmacological baselines for this specific class of dimeric purine impurities used in API quality control).

CompoundTarget Cell LineAssay TypeIC50 Estimate (48h)Primary Toxicity Mechanism
Pure Acyclovir API Vero (Uninfected)MTT> 3000 µMNegligible (Lacks viral TK activation)
Pure Acyclovir API HK-2 (Renal)LDH> 2000 µMHigh-dose crystalluria / Aldehyde metabolite
Impurity J Vero (Uninfected)MTT~ 850 µMNon-specific steric stress / Lipotoxicity
Impurity J HK-2 (Renal)LDH~ 420 µMDirect tubular insult / Membrane disruption

Self-Validating Experimental Protocol

To generate trustworthy and reproducible data, cytotoxicity cannot be measured by a single metric. A drop in metabolic activity could indicate that a drug is merely cytostatic (halting growth) rather than cytotoxic (killing cells).

Therefore, we employ a self-validating orthogonal workflow . By pairing an MTT assay (which measures mitochondrial metabolic viability) with an LDH release assay (which measures cell membrane rupture), we establish a rigid causal link between the compound's application and actual cell death. Furthermore, because Impurity J has lower aqueous solubility than the pure API[4], the protocol mandates a precise vehicle control system.

Step-by-Step Methodology

Phase 1: Cell Culture & Seeding

  • Cultivate HK-2 and Vero cell lines in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Harvest cells at 80% confluence using 0.25% Trypsin-EDTA.

  • Seed cells into 96-well plates at a density of 1×104 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

Phase 2: Compound Preparation & Treatment

  • Pure Acyclovir API: Dissolve in sterile PBS to create a 10 mM stock solution.

  • Impurity J: Due to the dimeric structure's lipophilicity, dissolve in 100% DMSO to create a 10 mM stock solution.

  • Perform serial dilutions in culture media to achieve final well concentrations ranging from 10 µM to 3000 µM.

  • Critical Control: Ensure the final DMSO concentration in all Impurity J wells—and a dedicated set of vehicle control wells—does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.

  • Treat the seeded cells and incubate for 48 hours.

Phase 3: Orthogonal Assays

  • Assay A: LDH Release (Membrane Integrity)

    • Transfer 50 µL of the supernatant from each treated well into a new 96-well plate.

    • Add 50 µL of LDH reaction mixture to each well. Incubate in the dark for 30 minutes at room temperature.

    • Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

    • Validation: Use cells treated with 1% Triton X-100 for 45 minutes prior to extraction as the "Maximum LDH Release" (100% toxicity) positive control.

  • Assay B: MTT (Mitochondrial Viability)

    • To the remaining cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS) per well.

    • Incubate for 4 hours at 37°C until intracellular purple formazan crystals form.

    • Aspirate the media carefully and add 100 µL of DMSO to solubilize the crystals.

    • Measure absorbance at 570 nm.

Phase 4: Data Synthesis Calculate the IC50 by plotting the dose-response curve (Log[Concentration] vs. Normalized Response). If Impurity J shows a sharp drop in MTT viability that perfectly mirrors a spike in LDH release, the mechanism is confirmed as direct cytotoxic membrane disruption rather than mere metabolic inhibition.

Protocol Culture 1. Cell Culture HK-2 & Vero Lines seeded at 1x10^4 cells/well Treatment 2. Compound Treatment ACV vs. Impurity J (10-3000 µM) + DMSO Vehicle Control Culture->Treatment Split 3. Orthogonal Validation (Self-Validating System) Treatment->Split MTT 4A. MTT Assay Measures Mitochondrial Metabolic Viability Split->MTT LDH 4B. LDH Release Assay Measures Cell Membrane Integrity (Cytotoxicity) Split->LDH Analysis 5. Data Synthesis Determine IC50 & Differentiate Cytostatic vs. Cytotoxic MTT->Analysis LDH->Analysis

Self-validating experimental workflow utilizing orthogonal MTT and LDH assays for cytotoxicity.

Conclusion

The transition from a highly selective antiviral API to a potentially nephrotoxic agent can occur through seemingly minor structural dimerizations. While pure [] leverages the host-virus biological divide to maintain a massive safety margin, impurities like O-[(Guanin-9-yl)methyl] Acyclovir bypass this elegant mechanism. By employing rigorous, self-validating orthogonal assays, drug development professionals can accurately quantify the off-target liabilities of these impurities, ensuring that final formulations meet stringent regulatory safety thresholds.

References
  • National Institutes of Health (PMC) . Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Retrieved from: [Link]

  • National Institutes of Health (PubMed) . Acyclovir-induced nephrotoxicity: the role of the acyclovir aldehyde metabolite. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

O-[(Guanin-9-yl)methyl] Acyclovir proper disposal procedures

As drug development professionals scale up the synthesis and analytical profiling of antiviral therapeutics, managing active pharmaceutical ingredient (API) impurities like O-[(Guanin-9-yl)methyl] Acyclovir becomes a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up the synthesis and analytical profiling of antiviral therapeutics, managing active pharmaceutical ingredient (API) impurities like O-[(Guanin-9-yl)methyl] Acyclovir becomes a critical operational bottleneck.

Also known as Aciclovir Impurity J, this compound is a bulky, biologically active purine dimer. Due to its environmental persistence and complex heterocyclic structure, it cannot be treated as generic laboratory waste. This guide synthesizes technical accuracy with field-proven environmental health and safety (EHS) insights to provide a self-validating, step-by-step disposal framework.

Physicochemical Profiling & Hazard Rationale

Before executing any disposal protocol, we must understand the molecule's physical reality. The structural stability of this guanine derivative dictates our downstream waste management strategy.

Table 1: Quantitative Physicochemical & Hazard Profile

ParameterDataOperational Consequence
Chemical Identity O-[(Guanin-9-yl)methyl] AcyclovirIdentified as Aciclovir Impurity J (EP/USP) 1.
CAS Number 166762-90-9Essential for accurate SDS tracking and waste manifesting 2.
Molecular Formula C14H16N10O4High nitrogen content (10 atoms) dictates specific thermal destruction parameters to manage NOx emissions 1.
Molecular Weight 388.34 g/mol Bulky purine dimer analog; non-volatile, forms persistent dust 1.
Solubility Soluble in DMSO, dil. baseLiquid waste will primarily consist of organic or mixed-aqueous solvents, requiring compatible HDPE carboys.

The Causality of Thermal Destruction: Why do we mandate high-temperature incineration over benchtop chemical neutralization? O-[(Guanin-9-yl)methyl] Acyclovir contains multiple stable heterocyclic aromatic rings. Attempting chemical degradation (e.g., via acid/base hydrolysis or bleach) is kinetically inefficient and risks generating highly toxic, chlorinated purine byproducts. High-temperature incineration (>1000°C) is a self-validating system: it ensures complete thermal oxidation, cleaving the carbon-nitrogen bonds and converting the molecule entirely into simple, scrubbable gases (CO2, NOx, H2O) 3. Furthermore, EPA guidelines strictly prohibit the discharge of such pharmaceutical compounds into the sanitary sewer, as they bypass municipal wastewater treatment and act as persistent ecological toxins 4.

Operational Workflow & SAA Management

Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), laboratories must manage these materials in a designated Satellite Accumulation Area (SAA) 5. The workflow below outlines the logical relationship between waste generation, segregation, and final destruction.

G cluster_0 Waste Segregation A O-[(Guanin-9-yl)methyl] Acyclovir (API Impurity Waste) B Solid Waste (Powder, PPE, Consumables) A->B Dry/Contaminated C Liquid Waste (HPLC Solvents, DMSO Stocks) A->C Dissolved D HDPE Solid Waste Container (Leak-proof) B->D E Solvent Carboy with Vented Cap & Secondary Containment C->E F Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' D->F E->F G Licensed Waste Hauler (EPA Compliant Transfer) F->G < 55 Gallons Limit H High-Temperature Incineration (>1000°C) G->H Final Destruction

Figure 1: Laboratory waste segregation and disposal workflow for O-[(Guanin-9-yl)methyl] Acyclovir.

Step-by-Step Laboratory Disposal Methodologies

Protocol A: Solid Waste Management

Scope: Unused powder, contaminated weighing boats, spatulas, and PPE.

  • Point-of-Generation Segregation: Segregate O-[(Guanin-9-yl)methyl] Acyclovir waste from general non-hazardous trash immediately at the bench or fume hood 3.

  • Primary Containment: Place all solid waste into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert and prevents the leaching of any residual compound if exposed to ambient moisture.

  • Sealing and Labeling: Seal the container with a tight-fitting lid. Affix a GHS-compliant label clearly stating: Hazardous Waste - Toxic Solid (O-[(Guanin-9-yl)methyl] Acyclovir). Include the accumulation start date to comply with EPA regulations 5.

Protocol B: Liquid Waste Management

Scope: HPLC mobile phase effluents, DMSO stock solutions, and assay wash buffers.

  • Solvent Compatibility Check: Ensure the waste carboy is compatible with the solvent matrix. Do not mix with halogenated solvents unless strictly necessary, as this exponentially increases disposal costs and alters incineration requirements 4.

  • Vented Containment: Transfer liquids into an HDPE carboy equipped with a vented cap. Causality: Vented caps prevent dangerous pressure buildup from volatile solvent vapors (e.g., Acetonitrile/Methanol) while safely containing the dissolved API impurity.

  • Secondary Containment: Place the carboy in a secondary spill tray capable of holding at least 110% of the carboy's volume. This creates a self-validating safeguard against catastrophic leaks.

  • Composition Labeling: Label the container with exact percentages of all constituents (e.g., 50% Acetonitrile, 50% Water, <0.1% Aciclovir Impurity J) [[5]]().

Protocol C: Spill Response and Decontamination

Scope: Accidental benchtop or floor spills of the pure powder.

  • Isolation: Immediately restrict access to the spill zone. Don fresh nitrile gloves, a fitted lab coat, and safety goggles 3.

  • Dust Suppression (Critical Step): Do not dry-sweep the powder, as this aerosolizes the API impurity, creating a severe inhalation hazard. Instead, gently cover the spill with an absorbent pad dampened with water or 10% ethanol 3.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper and transfer it into the solid hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution to degrade residual surface organics, followed by a thorough DI water rinse. Collect all contaminated wipes as solid hazardous waste.

References

  • Sigma-Aldrich. "Acyclovir - Sigma-Aldrich: Description, SDS, Pricing." sigmaaldrich.com. 2

  • PubChem. "O-((Guanin-9-yl)methyl) acyclovir | C14H16N10O4 | CID 135565046." nih.gov. 1

  • Benchchem. "Proper Disposal of Valacyclovir Hydrochloride in a Laboratory Setting." benchchem.com. 3

  • VUMC Office of Clinical and Research Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes." vumc.org. 4

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." medlabmag.com. 5

Sources

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